molecular formula C11H10Br2N2O2 B1464990 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide CAS No. 119658-50-3

3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide

カタログ番号: B1464990
CAS番号: 119658-50-3
分子量: 362.02 g/mol
InChIキー: UEIODYCBNNKNGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide is a useful research compound. Its molecular formula is C11H10Br2N2O2 and its molecular weight is 362.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(3-bromo-2-oxopropyl)quinazolin-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2.BrH/c12-5-8(15)6-14-7-13-10-4-2-1-3-9(10)11(14)16;/h1-4,7H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIODYCBNNKNGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 3-(3-Bromo-2-oxopropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Strategic Importance

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that serve as critical nodes in complex molecular architectures. Among these, 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one stands out as a highly specialized, reactive intermediate. This compound is the linchpin in the synthesis of complex antimalarial alkaloid analogues, such as (±)-deoxyfebrifugine, and acts as a precursor for novel Pseudomonas aeruginosa quorum-sensing (PqsR) inhibitors. Its unique architecture—combining a stable, UV-active quinazolinone core with a highly electrophilic α-bromoketone moiety—makes it an indispensable tool for advanced heterocyclic synthesis, particularly via the Eschenmoser sulfide contraction.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is paramount for predicting its behavior in both synthetic workflows and biological assays. The quinazolinone core provides rigidity and a measurable chromophore, while the bromomethyl ketone tail dictates its reactivity.

Because the α-bromoketone is highly sensitive to nucleophilic attack and moisture, the molecule exhibits specific solubility and stability profiles. It requires storage in a desiccated, light-protected environment to prevent spontaneous degradation or polymerization.

Table 1: Physicochemical Properties and Molecular Descriptors

PropertyValue / DescriptorCausality & Practical Implication
IUPAC Name 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-oneDefines the precise regiochemistry of the bromo substitution.
Molecular Formula C₁₁H₉BrN₂O₂Yields a molecular weight of 281.11 g/mol .
Topological Polar Surface Area (TPSA) ~46.17 ŲLow enough to permit passive membrane permeability in whole-cell assays, yet polar enough to require aprotic polar solvents (THF, MeCN) for dissolution.
Hydrogen Bond Donors / Acceptors 0 / 3The lack of H-bond donors minimizes self-aggregation, ensuring predictable stoichiometry during bimolecular reactions.
Estimated LogP 1.8 – 2.2Optimal lipophilicity for cell-based bioreporter assays, preventing compound precipitation in aqueous assay buffers.
Solubility Profile Soluble in DMF, DMSO, THF, MeCNPoorly soluble in water; requires organic co-solvents for biological testing.
Mechanistic Causality: The Eschenmoser Sulfide Contraction

The primary application of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is its role as an electrophile in the Eschenmoser sulfide contraction [1]. Why choose this specific bromoketone? The causality lies in the precise electronic tuning of the molecule. The quinazolinone ring acts as an electron-withdrawing group that stabilizes the resulting enaminone product, while the terminal bromide is a superior leaving group for the initial S-alkylation of thiolactams.

When reacted with a thiolactam (e.g., piperidine-2-thione), the bromoketone undergoes a rapid S-alkylation to form a thioiminium salt. This salt is a self-validating intermediate: its formation is typically accompanied by a distinct color change and precipitation from non-polar solvents. Subsequent addition of a base and a thiophile (like triphenylphosphine) triggers deprotonation, episulfide formation, and irreversible sulfur extrusion to yield a stable vinylogous amide (enaminone).

Eschenmoser A Thiolactam (Piperidine-2-thione) C S-Alkylation (Thioiminium Salt Formation) A->C B α-Bromoketone (3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one) B->C D Base Addition (Deprotonation) C->D E Episulfide Intermediate (Cyclization) D->E F Sulfur Extrusion (via Thiophile/Phosphine) E->F G Vinylogous Amide (Enaminone Product) F->G

Fig 1: Mechanistic pathway of the Eschenmoser sulfide contraction highlighting sulfur extrusion.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis of this building block must be rigorously controlled. Direct bromination of 3-(2-oxopropyl)quinazolin-4(3H)-one often leads to chaotic mixtures of mono- and di-brominated products. To circumvent this, we employ a kinetically controlled silyl enol ether intermediate [1]. This protocol is self-validating: the success of the silyl enol ether formation can be tracked via TLC (shift to higher Rf), and the subsequent bromination with N-bromosuccinimide (NBS) yields a product that crystallizes directly, self-purifying from the succinimide byproduct.

Protocol A: Synthesis of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one
  • N-Alkylation: React quinazolin-4(3H)-one with bromoacetone in the presence of K₂CO₃ in DMF at room temperature for 12 hours. Extract with EtOAc and wash with brine to isolate 3-(2-oxopropyl)quinazolin-4(3H)-one.

  • Kinetic Enolate Trapping: Dissolve the intermediate in dry CH₂Cl₂. Cool to 0 °C under argon. Add 1.2 equivalents of triethylamine (Et₃N) followed dropwise by 1.1 equivalents of TMS-triflate (TMSOTf). Stir for 1 hour. The formation of the silyl enol ether prevents thermodynamic equilibration.

  • Regioselective Bromination: Cool the solution to -78 °C. Add 1.05 equivalents of NBS dissolved in dry THF. Stir for 2 hours. The strict stoichiometric control ensures exclusive terminal bromination.

  • Self-Purification: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Recrystallize the crude residue from hot ethanol to yield pure 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one as off-white crystals. Validate via LC-MS (m/z 281.0 [M+H]⁺ for ⁷⁹Br).

Workflow S1 Step 1: N-Alkylation (Quinazolinone + Bromoacetone) S2 Step 2: Silyl Enol Ether (TMSOTf, Et3N, 0°C) S1->S2 S3 Step 3: Bromination (NBS, THF, -78°C) S2->S3 S4 Step 4: Crystallization (Self-Purification) S3->S4 S5 Validation (LC-MS, 1H-NMR) S4->S5

Fig 2: Step-by-step synthetic workflow for 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one.

Protocol B: Eschenmoser Contraction Workflow
  • Thioiminium Salt Formation: Combine equimolar amounts of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one and piperidine-2-thione in dry THF. Stir at room temperature for 48 hours. The precipitation of the thioiminium bromide salt serves as a visual, self-validating checkpoint.

  • Solvent Exchange: Evaporate the THF in vacuo and resuspend the solid in dry acetonitrile.

  • Contraction: Add 1.2 equivalents of triphenylphosphine and 1.5 equivalents of triethylamine. Stir at 60 °C for 4 hours. The phosphine acts as the thiophile, driving the irreversible extrusion of sulfur (forming triphenylphosphine sulfide) and yielding the target enaminone [1].

Applications in Advanced Therapeutics

Beyond its utility in synthesizing the antimalarial alkaloid (±)-deoxyfebrifugine [1], this quinazolinone scaffold has gained massive traction in anti-virulence drug discovery.

Derivatives of this core, particularly 6-chloro substituted analogues synthesized from similar bromoketone precursors, have been identified as potent inhibitors of the Pseudomonas aeruginosa quorum-sensing transcriptional regulator PqsR [2]. By acting as PqsR antagonists, these compounds effectively attenuate the production of the virulence factor pyocyanin without exhibiting direct bactericidal activity. This mechanism is highly advantageous, as it imposes less selective pressure on the bacteria, thereby reducing the likelihood of resistance development [2]. The physicochemical properties of the quinazolinone core—specifically its structural mimicry of the endogenous ligand PQS (Pseudomonas quinolone signal)—are directly responsible for its high binding affinity within the PqsR ligand-binding domain.

References
  • Grossman, S., Soukarieh, F., Richardson, W., Liu, R., Mashabi, A., Emsley, J., Williams, P., Cámara, M., & Stocks, M. J. (2020). Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. European Journal of Medicinal Chemistry, 208, 112778. [Link]

Bromo-Oxopropyl Functionalized Quinazolinones: A Dual-Target Paradigm in Translational Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, but its functionalization with a bromo-oxopropyl moiety—most prominently exemplified by the alkaloid derivative Halofuginone (7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]quinazolin-4(3H)-one)—elevates it from a generic kinase inhibitor to a highly specific, dual-action therapeutic agent[1].

As a Senior Application Scientist, I have observed that successful drug development requires moving beyond phenotypic screening to understand the precise causality of a molecule's action. Bromo-oxopropyl functionalized quinazolinones operate via a unique dual-mechanism paradigm: they simultaneously inhibit prolyl-tRNA synthetase (EPRS) to trigger the Amino Acid Response (AAR) pathway[1][2], and they potently suppress the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling axis[3][4]. This whitepaper dissects these mechanisms, provides self-validating experimental workflows for their investigation, and establishes the structural basis for their profound anti-fibrotic, immunomodulatory, and anti-tumor efficacies.

Structural Biology & Pharmacophore Causality

The biological activity of bromo-oxopropyl quinazolinones is not accidental; it is a product of precise steric and electronic interactions within target binding pockets.

  • The Quinazolinone Core: Provides a stable, planar aromatic system that intercalates or stacks with key hydrophobic residues in target enzymes.

  • Halogenation (Bromo/Chloro substitutions): The presence of a bromine atom at the 7-position and a chlorine at the 6-position significantly increases the lipophilicity and electron-withdrawing capacity of the ring. This enhances the binding affinity to the ATP-binding pocket of prolyl-tRNA synthetase via halogen bonding and favorable van der Waals interactions.

  • The Oxopropyl Linker: The 2-oxopropyl chain acts as a critical spacer, positioning the terminal piperidinyl or basic amine group to mimic the transition state of prolyl-adenylate. This specific geometry is what allows the molecule to act as an ATP-dependent, competitive inhibitor of proline incorporation[2].

Mechanism I: EPRS Inhibition and the Amino Acid Response (AAR)

The most defining mechanism of bromo-oxopropyl quinazolinones is their ability to induce a state of "pseudo-starvation" within the cell.

These compounds act as ATP-dependent, prolyl adenylate-mimetic inhibitors of the prolyl-tRNA synthetase (ProRS) domain of the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS)[1][5]. By occupying the active site, they block the attachment of the amino acid proline to its cognate tRNA.

Causality Cascade:

  • Inhibition: The compound outcompetes proline for the ProRS active site.

  • Accumulation: Uncharged tRNA Pro accumulates in the cytoplasm.

  • Sensing: The General Control Nonderepressible 2 (GCN2) kinase senses the uncharged tRNA and auto-activates.

  • Phosphorylation: GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).

  • Translation Arrest: This triggers the Integrated Stress Response (ISR), halting global protein translation while selectively upregulating stress-response genes[2].

Crucially, this specific translational arrest profoundly inhibits the differentiation of pro-inflammatory Th17 cells, making these compounds highly effective against Th17-driven autoimmunities[1].

AAR_Pathway HF Bromo-Oxopropyl Quinazolinone EPRS Prolyl-tRNA Synthetase (EPRS) HF->EPRS Inhibits tRNA Uncharged tRNA^Pro Accumulation EPRS->tRNA Blocks Proline loading GCN2 GCN2 Kinase Activation tRNA->GCN2 Activates eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates ISR Integrated Stress Response (Translation Arrest) eIF2a->ISR Triggers Th17 Inhibition of Th17 Differentiation ISR->Th17 Suppresses

Fig 1: EPRS inhibition by bromo-oxopropyl quinazolinones triggering the AAR and ISR pathways.

Mechanism II: Attenuation of the TGF-β/Smad3 Axis

Independent of their translational effects, bromo-oxopropyl quinazolinones directly intervene in the fibrotic cascade by antagonizing Transforming Growth Factor-beta (TGF-β) signaling[3][6].

In a pathological fibrotic state, TGF-β binds to its receptor, causing the phosphorylation of Smad2 and Smad3. These proteins translocate to the nucleus to drive the transcription of extracellular matrix (ECM) proteins like Type I collagen[7]. Bromo-oxopropyl quinazolinones disrupt this by:

  • Rapidly decreasing the phosphorylation of Smad2 and Smad3[3].

  • Downregulating the expression of the TGF-β Type II receptor (TβRII)[4].

  • Upregulating Smad7, an inhibitory Smad that acts as a negative feedback loop against the TGF-β receptor complex[4][6].

TGFB_Pathway TGFB TGF-β Ligand Receptor TGF-β Receptor Complex TGFB->Receptor Smad23 Smad2 / Smad3 Phosphorylation Receptor->Smad23 Nucleus Nuclear Translocation & Gene Transcription Smad23->Nucleus Fibrosis Collagen Synthesis (Fibrosis) Nucleus->Fibrosis HF Bromo-Oxopropyl Quinazolinone HF->Smad23 Inhibits Smad7 Smad7 (Inhibitory) HF->Smad7 Upregulates Smad7->Receptor Blocks

Fig 2: Disruption of the pro-fibrotic TGF-β/Smad signaling axis by bromo-oxopropyl quinazolinones.

Quantitative Pharmacodynamics

To provide a clear benchmark for researchers developing novel derivatives, the following table summarizes the established quantitative metrics for halofuginone (the prototype bromo-oxopropyl quinazolinone) across its primary targets.

Target / ReadoutAssay TypeObserved MetricBiological Consequence
ProRS (EPRS) In vitro Aminoacylation Ki​≈18.3 nM Accumulation of uncharged tRNA Pro [1]
Smad3 Phosphorylation Western Blot (MDA-MB-231 cells)IC 50​≈200 nM Blockade of nuclear translocation[3]
COL1A1 Transcription qRT-PCR (Fibroblasts)>80% Reduction at 100 nMCessation of Type I collagen synthesis[4]
Th17 Differentiation Flow Cytometry (IL-17 + cells)IC 50​≈3 nM Resolution of autoimmune inflammation[1]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, it is critical to utilize assays that inherently validate the mechanism of action. Below are two field-proven protocols designed to isolate and confirm the dual mechanisms of bromo-oxopropyl quinazolinones.

Protocol A: In Vitro ATP-Dependent ProRS Aminoacylation Assay

Rationale: Because the compound is an ATP-dependent prolyl adenylate-mimetic, varying ATP and proline concentrations allows us to prove competitive vs. non-competitive inhibition dynamics.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl 2​ , and 2 mM DTT.

  • Enzyme Incubation: Incubate 10 nM of purified recombinant human ProRS with varying concentrations of the bromo-oxopropyl quinazolinone (0.1 nM to 10 μ M) for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding a master mix containing 2 mM ATP, 10 μ M [3H] -Proline (radiolabeled), and 2 mg/mL of bulk E. coli tRNA.

  • Quenching & Precipitation: After 10 minutes at 37°C, quench the reaction by spotting 15 μ L of the mixture onto Whatman 3MM filter pads pre-soaked in 5% trichloroacetic acid (TCA).

  • Washing: Wash the filter pads three times in cold 5% TCA to remove unbound [3H] -Proline, followed by a final wash in 100% ethanol.

  • Quantification: Dry the pads and measure the retained radioactivity (representing charged [3H] -Prolyl-tRNA) using a liquid scintillation counter. Calculate the IC 50​ using a four-parameter logistic regression.

Protocol B: Dual-Luciferase Smad3 Transcriptional Reporter Assay

Rationale: Western blots only show phosphorylation; a reporter assay proves that the compound successfully halts the downstream transcriptional activity of Smad3 in the nucleus.

  • Cell Culture & Transfection: Seed human dermal fibroblasts (or MDA-MB-231 cells) in a 96-well plate at 1×104 cells/well. Co-transfect the cells with a p3TP-Lux plasmid (containing Smad3-responsive elements driving Firefly luciferase) and a pRL-TK plasmid (Renilla luciferase for normalization) using Lipofectamine 3000.

  • Starvation: 24 hours post-transfection, wash cells and replace with serum-free media for 12 hours to reduce basal signaling.

  • Compound Pre-treatment: Treat cells with the bromo-oxopropyl quinazolinone (e.g., 100 nM and 200 nM) for 2 hours.

  • TGF-β Stimulation: Add recombinant human TGF-β1 (5 ng/mL) to the wells and incubate for 24 hours.

  • Lysis and Readout: Lyse the cells using Passive Lysis Buffer. Sequentially measure Firefly and Renilla luciferase activities using a dual-luciferase assay system on a microplate luminometer.

  • Data Analysis: Normalize Firefly relative light units (RLU) to Renilla RLU. A successful assay will show a robust spike in normalized RLU upon TGF-β treatment, which is dose-dependently ablated by the quinazolinone compound[3][4].

Conclusion

Bromo-oxopropyl functionalized quinazolinones represent a sophisticated class of small molecules that bridge the gap between metabolic stress induction and direct signaling blockade. By competitively inhibiting EPRS to trigger the AAR, and simultaneously dismantling the TGF-β/Smad3 fibrotic axis, these compounds offer a highly targeted approach to treating fibrotic diseases, Th17-mediated autoimmune disorders, and solid tumors dependent on active TGF-β signaling. Future structural optimizations of the oxopropyl linker and halogen substitutions hold immense promise for tuning the pharmacokinetic profiles of this vital chemical class.

References

  • Keller, T. L., et al. "Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase." Nature Chemical Biology. Available at:[Link]

  • Patsnap Synapse. "What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs?" Available at:[Link]

  • Juarez, P., et al. "Halofuginone inhibits TGF-β/BMP signaling and in combination with zoledronic acid enhances inhibition of breast cancer bone metastasis." Oncotarget. Available at:[Link]

  • Xavier, S., et al. "Amelioration of radiation-induced fibrosis: inhibition of transforming growth factor-beta signaling by halofuginone." Journal of Biological Chemistry. Available at:[Link]

  • Chu, J., et al. "The Prolyl-tRNA Synthetase Inhibitor Halofuginone Inhibits SARS-CoV-2 Infection." bioRxiv. Available at:[Link]

  • Flanders, K. C. "Smad3 as a mediator of the fibrotic response." International Journal of Experimental Pathology. Available at:[Link]

Sources

Comprehensive Physicochemical Profiling of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one: Solubility Dynamics and Stability Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a bifunctional synthetic intermediate and pharmacophore building block, 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one presents a unique physicochemical dichotomy. The molecule consists of a highly hydrophobic, planar quinazolin-4(3H)-one core fused to a highly reactive, electrophilic α -bromo ketone moiety. For researchers and drug development professionals, mastering the handling of this compound requires a deep understanding of its solubility limitations and its susceptibility to nucleophilic degradation.

This whitepaper provides an authoritative framework for evaluating the solubility and stability of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one, detailing field-proven protocols designed to prevent artifactual data during in vitro assays and organic synthesis.

Structural Profiling & Chemical Causality

To understand the behavior of this compound, we must deconstruct its two primary structural domains:

The Quinazolin-4(3H)-one Core: Quinazolinone derivatives are characterized by extensive π

π stacking and strong intermolecular crystal lattice energies[1]. This results in characteristically poor aqueous solubility but high affinity for polar aprotic solvents[2].
  • The α -Bromo Ketone Tail: The 3-bromo-2-oxopropyl group at the N3 position is a classic electrophile. The adjacent carbonyl group withdraws electron density, rendering the α -carbon highly susceptible to bimolecular nucleophilic substitution ( SN​2 )[3]. In aqueous or basic media, this moiety is prone to hydrolysis, displacing the bromide ion to form an α -hydroxy ketone[4].

  • Solubility Dynamics

    The planar nature of the quinazolinone ring dictates that thermodynamic solubility in aqueous buffers is exceptionally low. To achieve functional concentrations for biological or chemical assays, the compound must be initially solubilized in a carrier solvent that disrupts the crystal lattice.

    Data Presentation: Estimated Solubility Profile

    Table 1: Physicochemical solubility profile of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one across standard laboratory solvents.

    Solvent SystemDielectric Constant ( ϵ )Estimated SolubilityCausality / Mechanism of SolvationDMSO (Anhydrous)46.7> 50 mg/mLPolar aprotic nature efficiently disrupts π π stacking without nucleophilic attack.DMF (Anhydrous)36.7> 30 mg/mLSimilar to DMSO; excellent for stock preparation.Acetonitrile37.55 - 10 mg/mLModerate solvation; useful for LC-MS mobile phases.Methanol32.7< 2 mg/mLProtic solvent; risk of slow solvolysis (ketal formation or substitution).Water / PBS (pH 7.4)80.1< 10 µg/mLHigh polarity and hydrogen bonding network excludes the hydrophobic core.

    Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask HPLC-UV)

    To generate self-validating solubility data, kinetic dissolution must be separated from thermodynamic equilibrium.

    • Preparation: Add 5 mg of solid 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one to a 1.5 mL microcentrifuge tube.

    • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4). Note: For aqueous buffers, ensure the pH is strictly monitored, as pH > 7.5 accelerates degradation.

    • Equilibration: Agitate the suspension on a thermomixer at 25°C and 800 RPM for exactly 24 hours. Causality: 24 hours ensures the system overcomes the activation energy required to break the crystal lattice, achieving true thermodynamic equilibrium.

    • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes at 25°C. Causality: High-speed centrifugation pellets micro-suspensions that would otherwise pass through standard 0.45 µm filters and falsely inflate solubility readings.

    • Quantification: Carefully aspirate 100 µL of the supernatant, dilute 1:10 in Acetonitrile to quench any ongoing aqueous reactions, and analyze via HPLC-UV (typically at 254 nm) against a pre-established calibration curve.

    Stability & Degradation Pathways

    The critical failure point in handling 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is ignoring the reactivity of the α -bromo ketone. The compound is fundamentally incompatible with nucleophilic buffers (e.g., Tris, HEPES) and reducing agents containing thiols (e.g., DTT, β -mercaptoethanol).

    Mandatory Visualization: Degradation Kinetics

    DegradationPathway A 3-(3-bromo-2-oxopropyl) quinazolin-4(3H)-one (Intact Compound) B Aqueous Hydrolysis (pH > 7.0) A->B H2O / OH- C Nucleophilic Attack (Tris/Thiols) A->C Buffer Amines/Thiols D 3-(3-hydroxy-2-oxopropyl) quinazolin-4(3H)-one (Degradant) B->D - HBr E Covalent Adducts (Loss of Function) C->E SN2 Displacement

    Caption: Primary degradation pathways of the α -bromo ketone moiety via hydrolysis and nucleophilic attack.

    Protocol 2: Accelerated Hydrolytic Stability Profiling (LC-MS/MS)

    This protocol establishes the half-life ( t1/2​ ) of the compound in assay-relevant conditions.

    • Stock Preparation: Prepare a 10 mM stock solution in strictly anhydrous DMSO. Store at -20°C in a desiccator.

    • Matrix Spiking: Pre-warm 990 µL of the test matrix (e.g., 50 mM Phosphate Buffer, pH 7.4) to 37°C. Spike in 10 µL of the DMSO stock to initiate the reaction (Final concentration: 100 µM, 1% DMSO). Causality: Keeping DMSO at 1% prevents co-solvent effects from artificially stabilizing the hydrophobic core.

    • Incubation & Sampling: Incubate at 37°C. At time intervals t=0,1,2,4,8, and 24 hours, withdraw a 50 µL aliquot.

    • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., labetalol or a stable-isotope labeled analog). Causality: The organic crash precipitates matrix proteins (if present) and immediately halts hydrolytic degradation.

    • Centrifugation: Spin at 10,000 × g for 5 minutes to clear the sample.

    • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Track the parent mass [M+H]+ and monitor for the emergence of the α -hydroxy degradant (a mass shift of −79 Da for the loss of Br, +17 Da for the addition of OH).

    Data Presentation: Expected Stability Metrics

    Table 2: Typical half-life ( t1/2​ ) of α -bromo ketone derivatives in various media at 37°C.

    Incubation MediaExpected t1/2​ Primary Degradation Mechanism
    Anhydrous DMSO > 6 monthsStable (if protected from light and moisture).
    Phosphate Buffer (pH 4.0) > 48 hoursAcidic conditions suppress hydroxide-mediated SN​2 attack.
    Phosphate Buffer (pH 7.4) 4 - 8 hoursBase-catalyzed hydrolysis to α -hydroxy ketone.
    Tris-HCl Buffer (pH 7.4) < 30 minutesRapid covalent adduction via primary amine of Tris.

    Formulation & Handling Directives

    To preserve the scientific integrity of experiments utilizing 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one, adhere to the following handling rules:

    • Storage: Store the lyophilized powder at -20°C under an inert atmosphere (Argon or Nitrogen) and strictly protect it from light to prevent photolytic cleavage of the C-Br bond.

    • Reconstitution: Always reconstitute in anhydrous, amine-free solvents (DMSO or DMF). Never store aqueous working solutions; they must be prepared fresh immediately prior to dosing or assay initiation.

    • Assay Design: If utilizing this compound in biological assays, avoid Tris, HEPES, or buffers containing DTT/BSA, as the α -bromo ketone will act as an irreversible alkylating agent, binding non-specifically to buffer components and yielding false-negative efficacy data.

    References

    • 4(1H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties IntechOpen
    • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
    • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Taylor & Francis
    • Keto-Enol Tautomerism and Alpha-Bromo Ketone Reactivity: Key Points Master Organic Chemistry

    Sources

    Methodological & Application

    Application Notes and Protocols for the Use of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one in Cell Culture

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This document provides a detailed guide for researchers on the use of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one in a cell culture setting. While this specific molecule is not extensively characterized in publicly available literature, its chemical structure, featuring a quinazolin-4(3H)-one core and a reactive α-bromo-ketone moiety, strongly suggests its function as a covalent inhibitor. This guide is therefore built upon established principles for handling and validating covalent inhibitors, offering a robust framework for investigating the biological activity of this compound. We will delve into its presumed mechanism of action, provide comprehensive protocols for its application in cell-based assays, and discuss the critical control experiments necessary for data validation.

    Introduction: The Quinazolin-4(3H)-one Scaffold and the Implication of a Covalent Warhead

    The quinazolin-4(3H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Many of these activities arise from the ability of quinazolinone derivatives to interact with a diverse range of biological targets, such as protein kinases (e.g., EGFR, VEGFR) and the proteasome.[4][5][6]

    The subject of this guide, 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one, is distinguished by the presence of a 3-bromo-2-oxopropyl group. This functional group, an α-haloketone, is a well-known electrophilic "warhead" in drug design.[7][8] Such groups are designed to form a stable covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the active site of a target protein.[9] This mode of action leads to irreversible inhibition, which can offer advantages in terms of prolonged target engagement and enhanced potency.[10][11]

    Given the absence of specific literature for this compound, the protocols and recommendations herein are based on the strong chemical precedent for its function as a covalent inhibitor. Researchers using this compound should proceed with the working hypothesis that it will form a covalent adduct with its cellular target(s).

    Predicted Mechanism of Action: Covalent Alkylation of Nucleophilic Residues

    The reactive center of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is the carbon atom bearing the bromine. The adjacent carbonyl group withdraws electron density, making this carbon highly susceptible to nucleophilic attack. Within a protein binding pocket, a suitably positioned nucleophilic amino acid residue, such as the thiol group of cysteine, can attack this electrophilic carbon, displacing the bromide ion and forming a stable thioether bond.

    This two-step process typically involves:

    • Initial Non-covalent Binding: The quinazolinone scaffold will first dock into the binding site of a target protein, driven by non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Irreversible Covalent Modification: Once optimally positioned, the α-bromo-ketone moiety reacts with a nearby nucleophile to form a covalent bond, leading to irreversible inhibition of the protein's function.[12]

    The following diagram illustrates this predicted mechanism.

    Covalent Inhibition Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Inhibitor 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one Noncovalent_Complex Non-covalent Enzyme-Inhibitor Complex Inhibitor->Noncovalent_Complex k_on Noncovalent_Complex->Inhibitor k_off Covalent_Complex Covalently Modified Inactive Protein Noncovalent_Complex->Covalent_Complex k_inact (Alkylation)

    Caption: Predicted two-step mechanism of covalent inhibition.

    Physicochemical Properties and Handling

    As no supplier data sheet with specific physicochemical properties for 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is readily available, the following recommendations are based on general properties of similar heterocyclic compounds and reactive molecules.

    PropertyRecommendation/Consideration
    Appearance Likely a solid powder.
    Storage Store at -20°C or -80°C, desiccated, and protected from light to prevent degradation.
    Solubility Expected to have poor aqueous solubility. Use anhydrous DMSO for stock solutions.
    Stability The α-bromo-ketone moiety may be susceptible to hydrolysis in aqueous solutions. Furthermore, it may react with nucleophilic components in cell culture media.[13][14][15] It is advisable to prepare fresh dilutions from a high-concentration stock immediately before use.

    Experimental Protocols

    4.1. Preparation of Stock Solutions

    The quality and accuracy of your experiments begin with proper stock solution preparation.

    Materials:

    • 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-retention microcentrifuge tubes

    Protocol:

    • Equilibrate the vial of the compound to room temperature before opening to prevent condensation of moisture.

    • Prepare a high-concentration primary stock solution (e.g., 10 mM) by dissolving the compound in anhydrous DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the primary stock solution into smaller volumes in low-retention tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C, protected from light.

    4.2. General Protocol for Cell Treatment

    This protocol provides a starting point for treating adherent cells in a 96-well plate format.

    Protocol:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).

    • Incubate the cells overnight to allow for attachment.

    • The next day, prepare serial dilutions of the compound in complete cell culture medium. It is critical to do this immediately before adding to the cells to minimize degradation of the compound. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Proceed with the desired downstream assay (e.g., cell viability, western blot, etc.).

    Assays to Characterize a Putative Covalent Inhibitor

    Standard endpoint assays for cytotoxicity (e.g., MTT, CellTiter-Glo®) are useful, but to confirm covalent inhibition, more specific assays are required.[16]

    5.1. Time-Dependent IC50 Assay

    A hallmark of irreversible covalent inhibitors is that their apparent potency (IC50) will decrease with longer pre-incubation times.

    Protocol:

    • Prepare your cellular or biochemical assay as usual.

    • Treat the cells or enzyme with a range of concentrations of the inhibitor.

    • Perform the assay at multiple, distinct pre-incubation time points (e.g., 15 min, 60 min, 120 min, 240 min).

    • For each time point, calculate the IC50 value.

    • Interpretation: If the compound is a covalent inhibitor, the IC50 value should decrease as the pre-incubation time increases, reflecting the time-dependent nature of the covalent bond formation.

    ParameterExperimental Setup
    Plate Layout 96-well plate with serial dilutions of the inhibitor.
    Incubation Times T1 = 15 min, T2 = 60 min, T3 = 120 min, T4 = 240 min.
    Readout Cell viability or target activity.
    Analysis Generate a dose-response curve and calculate the IC50 for each time point.

    5.2. Washout Assay for Irreversible Inhibition

    This assay directly tests the irreversibility of the compound's binding. If the inhibitory effect persists after the compound is removed from the medium, this is strong evidence of covalent modification.[16]

    Protocol:

    • Culture cells to the desired confluency.

    • Treat the cells with a high concentration of the inhibitor (e.g., 5-10 times the IC50) for a defined period (e.g., 1-2 hours). Include a vehicle control (DMSO) and, if possible, a non-covalent inhibitor of the same target as a control.

    • Washout Step:

      • Aspirate the inhibitor-containing medium.

      • Wash the cells gently with a generous volume of pre-warmed, inhibitor-free medium or PBS. Repeat this wash step 3-5 times to ensure complete removal of the unbound compound.

      • Add fresh, inhibitor-free complete medium to the cells.

    • Incubate the "washed" cells for a period of time to allow for the recovery of the biological signal if the inhibition was reversible.

    • Measure the biological activity of the target (e.g., phosphorylation of a downstream substrate via Western blot).

    • Interpretation: If the inhibitory effect is maintained in the cells treated with 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one after the washout, but is lost in the cells treated with the non-covalent inhibitor control, this supports an irreversible, covalent mechanism of action.

    Experimental_Workflow cluster_assays Characterization Assays Start Prepare Compound Stock (10 mM in anhydrous DMSO) Cell_Culture Seed and Culture Cells (e.g., 96-well plate) Start->Cell_Culture Treatment Treat Cells with Compound (and controls) Cell_Culture->Treatment Time_Dependent_IC50 Time-Dependent IC50 Assay (Multiple incubation times) Treatment->Time_Dependent_IC50 Washout_Assay Washout Assay (Test for irreversibility) Treatment->Washout_Assay Data_Analysis Data Analysis and Interpretation Time_Dependent_IC50->Data_Analysis Washout_Assay->Data_Analysis Conclusion Confirm Covalent Mechanism Data_Analysis->Conclusion

    Caption: Workflow for characterizing a putative covalent inhibitor.

    Concluding Remarks and Best Practices

    The study of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one presents an opportunity to investigate a potentially novel covalent inhibitor. Due to its reactive nature, careful experimental design is paramount.

    • Always use appropriate controls: A vehicle control (DMSO) is essential. If the target is known, a non-covalent inhibitor for that target is an excellent control for washout experiments.

    • Be mindful of compound stability: The α-bromo-ketone moiety can react with nucleophiles other than the intended target, including components in the cell culture medium.[15] Prepare fresh dilutions for each experiment and consider assessing the compound's stability in your medium over time.

    • Confirm the covalent mechanism: Do not rely solely on a single cytotoxicity assay. The time-dependent IC50 and washout assays are critical for validating the proposed covalent mechanism of action.

    By following the protocols and considerations outlined in this guide, researchers can build a robust dataset to elucidate the biological activity and mechanism of action of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one.

    References

    • NextSDS. (n.d.). 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide. Retrieved March 21, 2026, from [Link]

    • NextSDS. (n.d.). 7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-4(3H)-quinazolinone. Retrieved March 21, 2026, from [Link]

    • U.S. Environmental Protection Agency. (2026, February 11). 4(3H)-Quinazolinone, 7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-. [Link]

    • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved March 21, 2026, from [Link]

    • ResearchGate. (n.d.). Haloacetonitrile stability in cell culture media used in vitro toxicological studies. Retrieved March 21, 2026, from [Link]

    • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). [Link]

    • PubMed. (2007, June 15). Synthesis and structure-activity relationships of 3H-quinazolin-4-ones and 3H-pyrido[2,3-d]pyrimidin-4-ones as CXCR3 receptor antagonists. [Link]

    • PubMed. (2014, October 20). Protocol for rational design of covalently interacting inhibitors. [Link]

    • Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

    • Haloacetonitrile stability in cell culture media used in in vitro toxicological studies. (n.d.). [Link]

    • MDPI. (2020, April 18). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. [Link]

    • National Institutes of Health. (n.d.). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. [Link]

    • National Institutes of Health. (n.d.). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]

    • Semantic Scholar. (2021, April 12). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved March 21, 2026, from [Link]

    • PubMed. (2022, December 15). Haloacetonitrile stability in cell culture media used in in vitro toxicological studies. [Link]

    • PubChem. (n.d.). 3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one. Retrieved March 21, 2026, from [Link]

    • bioRxiv. (2023, January 18). Covalent inhibition by a natural product-inspired latent electrophile. [Link]

    • Heibei Sight Chemicals & Pharmaceuticals Co.,Ltd. (n.d.). 3-(2-Bromo-1-oxopropyl)-spiro[2H-1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one. Retrieved March 21, 2026, from [Link]

    • Dovepress. (2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. [Link]

    • National Institutes of Health. (2025, December 9). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. [Link]

    • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

    • National Institutes of Health. (2023, May 24). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). [Link]

    • National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

    Sources

    in vitro testing of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one cytotoxicity

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Guide for the In Vitro Cytotoxic Evaluation of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one

    Introduction

    The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] These heterocyclic compounds are particularly prominent in oncology research, with several derivatives demonstrating potent anti-tumor effects by targeting key cellular pathways.[3][4][5] The development of novel quinazolinone-based therapeutic agents, such as 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one, necessitates a rigorous and multi-faceted evaluation of their cytotoxic potential.[6] This guide provides a comprehensive framework for the in vitro assessment of this compound, moving beyond a simple measure of cell death to a more nuanced understanding of its mechanism of action.

    This document outlines a suite of validated, sequential assays designed to build a detailed cytotoxicity profile. We will progress from foundational viability assessments to mechanistic assays that probe for hallmarks of apoptosis and oxidative stress. The protocols described herein are designed to be self-validating through the inclusion of essential controls, ensuring the generation of reliable and reproducible data for researchers in drug discovery and development.

    Section 1: Foundational Principles & Strategic Experimental Design

    A successful cytotoxicity study hinges on a well-conceived experimental design. The choice of assays, cell models, and controls dictates the quality and interpretability of the data.

    The Triad of Assessment: Viability, Cytotoxicity, and Mechanism

    It is critical to employ a multi-assay strategy to differentiate between various cellular outcomes:

    • Cell Viability Assays (e.g., MTT): These measure metabolic activity, which is an indicator of a healthy, functioning cell population.[7] A reduction in metabolic activity can signify either cell death or a cytostatic effect (inhibition of proliferation).

    • Cytotoxicity Assays (e.g., LDH): These directly measure a marker of cell death, typically the loss of plasma membrane integrity.[8] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[9]

    • Mechanistic Assays (e.g., Caspase-3/7, ROS): These assays investigate how the compound is inducing cell death. Measuring the activity of executioner caspases-3 and -7 is a definitive indicator of apoptosis[10], while detecting reactive oxygen species (ROS) can point to oxidative stress as a cytotoxic driver.

    Critical Experimental Parameters
    • Cell Line Selection: The choice of cell line is paramount. It is advisable to test the compound on both a cancer cell line relevant to the proposed therapeutic target (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a non-cancerous cell line (e.g., NRK-52E normal rat kidney cells) to determine a selectivity index (SI).[11][12] A high SI indicates that the compound is preferentially toxic to cancer cells, a desirable characteristic for a chemotherapeutic agent.

    • Compound Solubilization: 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one must be fully dissolved to ensure accurate and reproducible dosing. Dimethyl sulfoxide (DMSO) is a common solvent. A stock solution should be prepared at a high concentration and then serially diluted in culture medium.

    • The Vehicle Control: It is imperative to run a "vehicle control" in every experiment. This consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used to deliver the compound. This ensures that any observed cytotoxicity is due to the compound itself and not the solvent.

    • Dose-Response and IC₅₀: Compounds should be tested over a wide range of concentrations (typically using a logarithmic or semi-log dilution series) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated. The IC₅₀ represents the concentration of the compound required to reduce the cell population's viability by 50%.[13]

    Section 2: Core Viability & Cytotoxicity Assessment

    This section details the primary screening assays to determine if the compound affects cell health.

    MTT Assay: Assessment of Metabolic Viability

    The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[14] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[7]

    • Cell Seeding: Seed cells in a 96-well, flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle controls.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14]

    • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete solubilization.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm should be used to subtract background absorbance.[14]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the background absorbance. Plot percent viability versus compound concentration to determine the IC₅₀ value.

    LDH Assay: Assessment of Membrane Integrity

    This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[8] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15] The assay uses an enzymatic coupling reaction where LDH reduces NAD⁺ to NADH, which then drives the reduction of a tetrazolium salt to a colored formazan product, measured spectrophotometrically.[9]

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up three additional controls for this assay:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells treated with 10 µL of a lysis solution (e.g., 10X Lysis Buffer) 45 minutes before the end of incubation. This defines 100% cytotoxicity.

      • Medium Background: Culture medium without cells.

    • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

    • Reaction Mixture: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Stop Reaction: Add 50 µL of Stop Solution to each well.[9]

    • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]

    • Data Analysis:

      • Subtract the 680 nm background absorbance from the 490 nm measurement.

      • Subtract the medium background from all other values.

      • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

    Section 3: Mechanistic Insight Assays

    These assays help to elucidate the molecular pathway of cell death induced by the compound.

    Caspase-3/7 Glo® Assay: Probing for Apoptosis

    Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases.[10] This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[16] When this substrate is cleaved by active caspase-3/7, it releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[17]

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, preferably using white-walled, clear-bottom 96-well plates suitable for luminescence. Include a positive control for apoptosis (e.g., staurosporine).

    • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer. Allow it to equilibrate to room temperature before use.

    • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

    • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: After subtracting the background luminescence (from wells with medium only), express the results as fold change in caspase activity relative to the vehicle control.

    DCFDA Assay: Detecting Reactive Oxygen Species (ROS)

    Many cytotoxic compounds exert their effects by inducing oxidative stress through the generation of reactive oxygen species (ROS).[18] The DCFDA assay is a common method for measuring total ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19]

    • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and incubate for 24 hours.

    • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of 10-25 µM H2DCFDA in serum-free medium to each well.

    • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light, to allow for probe uptake and deacetylation.

    • Compound Treatment: Remove the H2DCFDA solution and wash the cells once with warm PBS. Add 100 µL of the serially diluted 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one. Include a positive control for ROS induction (e.g., H₂O₂ or Amplex Red).[18]

    • Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of ~495 nm and an emission wavelength of ~525 nm using a fluorescence microplate reader. Readings can be taken kinetically over time (e.g., every 15 minutes for 2-4 hours) or as a single endpoint measurement.

    • Data Analysis: Calculate the fold change in fluorescence intensity relative to the vehicle control at each time point or at the final endpoint.

    Section 4: Data Synthesis and Visualization

    Interpreting the Combined Data

    By integrating the results from these assays, a comprehensive cytotoxicity profile can be constructed.

    AssayMetricInterpretation
    MTT IC₅₀ (µM)Potency of the compound in reducing metabolic activity.
    LDH % CytotoxicityDegree of plasma membrane damage (necrosis/late apoptosis).
    Caspase-3/7 Fold ChangeInduction of programmed cell death (apoptosis).
    ROS Fold ChangeInduction of cellular oxidative stress.

    Example Scenarios:

    • Scenario A: Apoptotic Induction: A low MTT IC₅₀, a high fold-change in Caspase-3/7 activity, and a delayed or low increase in LDH release suggests the compound is a potent inducer of apoptosis.

    • Scenario B: Necrotic Induction: A low MTT IC₅₀ coupled with a rapid and high level of LDH release and low caspase activity indicates a primary necrotic mechanism.

    • Scenario C: Oxidative Stress-Mediated Apoptosis: A significant increase in ROS production that precedes or coincides with a rise in caspase-3/7 activity suggests that oxidative stress is an upstream event triggering apoptosis.

    Visualizing Workflows and Mechanisms

    Diagrams are essential for communicating complex workflows and biological pathways.

    G cluster_prep Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis Culture 1. Seed Cells in 96-Well Plate Incubate1 2. Incubate 24h Culture->Incubate1 Treat 3. Treat with Compound (Dose-Response) Incubate1->Treat MTT MTT Assay (Viability) Treat->MTT LDH LDH Assay (Cytotoxicity) Treat->LDH Caspase Caspase Assay (Apoptosis) Treat->Caspase ROS ROS Assay (Oxidative Stress) Treat->ROS Readout 4. Plate Reader (Abs/Fluor/Lum) MTT->Readout LDH->Readout Caspase->Readout ROS->Readout Analysis 5. Calculate IC50 & % Cytotoxicity Readout->Analysis Profile 6. Generate Cytotoxicity Profile Analysis->Profile

    Caption: General experimental workflow for multi-assay cytotoxicity assessment.

    MTT_Principle cluster_cell Viable Cell (Active Mitochondria) Mito Mitochondrial Oxidoreductases Formazan Formazan (Purple, Insoluble) Mito->Formazan reduces MTT MTT (Yellow, Soluble) MTT->Mito enters cell Solubilize Solubilization (e.g., DMSO) Formazan->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure

    Caption: Principle of the MTT cell viability assay.

    LDH_Principle cluster_cells Healthy Intact Cell (LDH inside) Damaged Damaged Cell (Membrane Compromised) LDH_out LDH Released into Medium Damaged->LDH_out releases Reaction Enzymatic Reaction (Lactate -> Pyruvate) (NAD+ -> NADH) LDH_out->Reaction catalyzes Color Tetrazolium Salt -> Formazan (Colorimetric Product) Reaction->Color drives Measure Measure Absorbance (~490 nm) Color->Measure Apoptosis_Pathway Compound Quinazolinone Derivative ROS Increased ROS (Oxidative Stress) Compound->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

    Sources

    Application Notes and Protocols for the Derivatization of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one for Assay Development

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Quinazolinone Scaffold as a Versatile Platform for Chemical Biology

    The quinazolinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and chemical biology.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] The stability of the quinazolinone nucleus makes it an excellent starting point for the synthesis of diverse molecular probes and potential therapeutic agents.[1][6] Recently, there has been growing interest in utilizing quinazolinone derivatives for the development of fluorescent probes for bioimaging and assays, owing to their favorable photophysical properties.[7][8][9]

    This application note provides a detailed guide to the derivatization of a key quinazolinone intermediate, 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one . This compound features a highly reactive α-bromo-ketone moiety, which serves as a versatile electrophilic handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. The resulting derivatives are valuable tools for various assay formats, including fluorescence-based assays and enzyme inhibition studies. We will delve into the rationale behind the synthetic strategies, provide detailed step-by-step protocols, and discuss the application of the synthesized compounds in relevant biological assays.

    Core Chemistry: The Reactivity of the α-Bromo-Ketone Moiety

    The synthetic utility of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one lies in the electrophilic nature of the carbon atom alpha to the carbonyl group. The electron-withdrawing effect of the adjacent carbonyl group, combined with the good leaving group ability of the bromide ion, renders this carbon highly susceptible to attack by a variety of nucleophiles. This reactivity allows for the construction of a diverse library of quinazolinone derivatives with tailored properties for specific applications.

    Synthesis of the Starting Material: 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one

    The synthesis of the title compound can be achieved through a two-step process starting from the readily available quinazolin-4(3H)-one.

    Protocol 1: Synthesis of 3-(2-oxopropyl)quinazolin-4(3H)-one

    This initial step involves the alkylation of the nitrogen at the 3-position of the quinazolinone ring with chloroacetone.

    Materials:

    • Quinazolin-4(3H)-one

    • Chloroacetone

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Hexane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • To a solution of quinazolin-4(3H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add chloroacetone (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-(2-oxopropyl)quinazolin-4(3H)-one as a white solid.

    Protocol 2: Bromination of 3-(2-oxopropyl)quinazolin-4(3H)-one

    The subsequent step is the selective bromination at the α-position of the ketone.

    Materials:

    • 3-(2-oxopropyl)quinazolin-4(3H)-one

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO) (catalytic amount)

    • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

    • Saturated sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • Dissolve 3-(2-oxopropyl)quinazolin-4(3H)-one (1.0 eq) in carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture and irradiate with a UV lamp (or a high-intensity incandescent lamp) for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one, which can often be used in the next step without further purification.

    Derivatization Strategies and Protocols

    The α-bromo-ketone moiety of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is a versatile precursor for the synthesis of various heterocyclic systems, which can serve as fluorophores or pharmacophores.

    Strategy 1: Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

    The reaction of α-bromo-ketones with thioamides or thioureas is a classic method for the synthesis of thiazole rings. This approach allows for the introduction of diverse substituents on the thiazole ring, thereby tuning the electronic and photophysical properties of the final molecule.

    Materials:

    • 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one

    • Thiourea

    • Ethanol

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • To a solution of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one (1.0 eq) in ethanol, add thiourea (1.2 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a DCM-methanol gradient to yield the desired thiazole derivative.

    Diagram of Hantzsch Thiazole Synthesis Workflow

    Hantzsch_Thiazole_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Quinazolinone_Bromoketone 3-(3-bromo-2-oxopropyl) quinazolin-4(3H)-one Reaction_Vessel Ethanol, Reflux Quinazolinone_Bromoketone->Reaction_Vessel Thiourea Thiourea Thiourea->Reaction_Vessel Neutralization Neutralization (aq. NaHCO3) Reaction_Vessel->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Thiazole_Product 3-((2-amino-4-thiazolyl)methyl) quinazolin-4(3H)-one Purification->Thiazole_Product

    Caption: Workflow for the synthesis of thiazole-derivatized quinazolinone.

    Strategy 2: Synthesis of Fluorescent Probes through Condensation Reactions

    The reactive methylene group adjacent to the newly formed thiazole ring or other introduced functionalities can be further derivatized through condensation reactions with aromatic aldehydes to generate extended π-conjugated systems. These extended systems often exhibit interesting fluorescence properties.

    Materials:

    • 3-((2-amino-4-thiazolyl)methyl)quinazolin-4(3H)-one derivative

    • Substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde)

    • Piperidine (catalytic amount)

    • Ethanol or Acetic Acid

    • Ice-cold water

    Procedure:

    • Dissolve the thiazole derivative (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol or acetic acid.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 6-8 hours, monitoring the formation of the colored product by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure styryl dye.

    Application in Assays: Development of a "Turn-On" Fluorescent Probe

    Quinazolinone-based fluorescent probes can be designed to exhibit a "turn-on" fluorescence response in the presence of a specific analyte.[10][11] For example, a derivative containing a nitro group can be non-fluorescent due to photoinduced electron transfer (PET) quenching. Reduction of the nitro group to an amino group by an analyte can disrupt this quenching mechanism, leading to a significant increase in fluorescence intensity.[10]

    Assay Principle: Detection of Reducing Environments

    A quinazolinone-thiazole derivative bearing a nitro-substituted styryl moiety can be used as a probe for detecting reducing environments, such as those found in hypoxic cancer cells.

    Diagram of "Turn-On" Fluorescence Probe Mechanism

    TurnOn_Probe cluster_probe Probe State cluster_analyte Analyte cluster_signal Signal Output Probe_Off Non-fluorescent Probe (Nitro-substituted) Probe_On Fluorescent Product (Amino-substituted) Probe_Off->Probe_On Reduction Signal Fluorescence 'Turn-On' Probe_On->Signal Analyte Reducing Agent (e.g., in hypoxic cells) Analyte->Probe_On

    Caption: Mechanism of a "turn-on" fluorescent probe for reducing agents.

    Protocol 5: General Procedure for a Fluorescence-Based Assay

    Materials:

    • Quinazolinone-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

    • Assay buffer (e.g., PBS, pH 7.4)

    • Analyte of interest

    • 96-well black microplate

    • Fluorescence microplate reader

    Procedure:

    • Prepare a series of dilutions of the analyte in the assay buffer.

    • In a 96-well black microplate, add the assay buffer to a final volume of 198 µL per well.

    • Add 2 µL of the fluorescent probe stock solution to each well to achieve a final concentration of 10 µM.

    • Add the analyte dilutions to the respective wells. Include a control well with no analyte.

    • Incubate the plate at 37 °C for a predetermined time (e.g., 30 minutes).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (determined from the spectral properties of the "on" state of the probe).

    • Plot the fluorescence intensity against the analyte concentration to generate a calibration curve.

    Characterization of Synthesized Derivatives

    The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

    Technique Purpose Expected Observations for a Quinazolinone-Thiazole Derivative
    ¹H NMR To determine the proton environment and confirm the structure.Signals corresponding to the quinazolinone core protons, the thiazole ring proton, and protons of the substituents.[12][13]
    ¹³C NMR To determine the carbon skeleton of the molecule.Resonances for the carbonyl carbon of the quinazolinone, aromatic carbons, and carbons of the thiazole ring.[12]
    Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of the derivative.
    Infrared (IR) Spectroscopy To identify the functional groups present.Characteristic stretching frequencies for C=O (quinazolinone), C=N, and N-H bonds.
    UV-Vis and Fluorescence Spectroscopy To determine the photophysical properties of fluorescent derivatives.Measurement of absorption and emission maxima, and determination of the quantum yield.

    Troubleshooting and Key Considerations

    • Reaction Monitoring: Close monitoring of the reactions by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.

    • Purification: Column chromatography is often necessary to obtain highly pure compounds, which is essential for reliable assay results.

    • Solubility: Some quinazolinone derivatives may have poor aqueous solubility. Stock solutions are typically prepared in DMSO, and the final concentration of DMSO in the assay should be kept low (usually <1%) to avoid artifacts.

    • Photostability: For fluorescent probes, it is important to assess their photostability to ensure reliable and reproducible measurements.

    • Selectivity: When developing a probe for a specific analyte, it is essential to test its response to other potentially interfering species to confirm its selectivity.

    Conclusion

    3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is a valuable and versatile building block for the synthesis of a wide range of functionalized quinazolinone derivatives. The protocols and strategies outlined in this application note provide a roadmap for researchers to generate novel compounds for various assay applications, particularly in the development of fluorescent probes for chemical biology and drug discovery. The inherent modularity of the synthetic routes allows for fine-tuning of the chemical and physical properties of the derivatives, opening up exciting possibilities for the creation of new tools to interrogate biological systems.

    References

    • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). ResearchGate.
    • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). Hindawi.
    • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). SpringerLink. Available at: [Link]

    • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. Available at: [Link]

    • Design and synthesis of quinazolin-4-one derivatives as potential anticancer agents and investigation of their interaction with RecQ helicases. (2024). PubMed. Available at: [Link]

    • Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. (2020). Frontiers. Available at: [Link]

    • Synthesis of thiadiazol derivatives of 4(3H)-quinazolinone as potential antimicrobial agents. (n.d.). Europe PMC. Available at: [Link]

    • Recent Advances in Quinazolinones as an Emerging Molecular Platform for Luminescent Materials and Bioimaging. (2021). ResearchGate. Available at: [Link]

    • Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging. (n.d.). Royal Society of Chemistry. Available at: [Link]

    • Biological Activity of Quinazolinones. (2020). IntechOpen. Available at: [Link]

    • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). MDPI. Available at: [Link]

    • 4-amino-1H-benzo[g]quinazoline-2-one: a fluorescent analog of cytosine to probe protonation sites in triplex forming oligonucleotides. (n.d.). PubMed. Available at: [Link]

    • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed. Available at: [Link]

    • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Taylor & Francis Online. Available at: [Link]

    • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). ResearchGate. Available at: [Link]

    • Bioactive molecules and fluorescent probes based on quinazolinone.... (n.d.). ResearchGate. Available at: [Link]

    • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.). ResearchGate. Available at: [Link]

    • 3 - Supporting Information. (n.d.). pubs.rsc.org. Available at: [Link]

    • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). MDPI. Available at: [Link]

    • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Available at: [Link]

    • A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. (2023). PubMed. Available at: [Link]

    • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. (n.d.). PubMed. Available at: [Link]

    • Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives. (2021). ResearchGate. Available at: [Link]

    • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). Royal Society of Chemistry. Available at: [Link]

    • Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. (n.d.). ResearchGate. Available at: [Link]

    • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (2020). IntechOpen. Available at: [Link]

    • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. (2024). Dovepress. Available at: [Link]

    • Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin- 4-one Derivatives. (2006). MDPI. Available at: [Link]

    • Synthesis of Nopinone-Based Quinazolin-2-amine Fluorescent Probe for Detection of Cu 2+ and Its Application Research. (n.d.). Chinese Journal of Organic Chemistry. Available at: [Link]

    • Developed a novel quinazolinone based turn-on fluorescence probe for highly selective monitoring hypochlorite and its bioimaging applications. (2020). PubMed. Available at: [Link]

    • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. (2024). MDPI. Available at: [Link]

    • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). ResearchGate. Available at: [Link]

    • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed. Available at: [Link]

    • Synthesis and anti-inflammatory and antimicrobial activities of some novel 2-methylquinazolin-4(3H)-one derivatives bearing urea, thiourea and sulphonamide functionalities. (n.d.). ScienceDirect. Available at: [Link]

    • 311 Heterocyclic Letters Vol. 13| No.2|311-318|February-April|2023 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: - heteroletters.org. (2023). heteroletters.org. Available at: [Link]

    • An efficient transition-metal-free route to quinazolin-4(3H)-ones via 2-aminobenzamides and thiols. (n.d.). Royal Society of Chemistry. Available at: [Link]

    • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. (n.d.). Organic Chemistry Portal. Available at: [Link]

    • The fluorescence competition experiment of probes QZLSZ‐1 (A), QZLSZ‐2.... (n.d.). ResearchGate. Available at: [Link]

    • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. Available at: [Link]

    • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. Available at: [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex chemoselectivity and regioselectivity challenges encountered when synthesizing 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one. This molecule requires the coupling of an ambident nucleophile (quinazolin-4(3H)-one) with a highly reactive, bifunctional electrophile (1,3-dibromoacetone).

    Below, you will find field-proven insights, causality-driven FAQs, quantitative optimization data, and self-validating protocols to ensure high-yield synthesis.

    Part 1: Troubleshooting Guide & FAQs

    Q1: Why is my reaction yielding a mixture of N-alkylated and O-alkylated products? A1: Quinazolin-4(3H)-one is an ambident nucleophile capable of reacting at the N3 or O4 position. The regiochemistry is dictated by the hard-soft acid-base (HSAB) theory and thermodynamic vs. kinetic control. O-alkylation is typically a fast, kinetically driven process favored by "hard" counterions (like Ag⁺) or non-polar solvents. However, N-alkylation is thermodynamically favored because the N3 position is softer and forms a more stable C–N bond. To drive exclusive N-alkylation, you must operate under thermodynamic control by using alkali metal carbonates (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or acetone .

    Q2: I am observing a large amount of a high-molecular-weight byproduct. Mass spectrometry indicates a bis-quinazolinone adduct. How do I prevent over-alkylation? A2: 1,3-dibromoacetone is a bifunctional electrophile. Once the first bromide is displaced, the resulting 3-bromo-2-oxopropyl intermediate remains highly electrophilic. If the local concentration of the quinazolinone anion is high, a second displacement occurs rapidly, yielding the bis-adduct. Solution: You must manipulate the reaction kinetics using inverse addition . By slowly adding a dilute solution of the quinazolinone salt into a large stoichiometric excess (3–5 equivalents) of 1,3-dibromoacetone, you ensure the electrophile is always in vast excess, statistically suppressing the second substitution.

    Q3: My reaction mixture turns black, and the yield is extremely low even with excess 1,3-dibromoacetone. What is degrading? A3: 1,3-dibromoacetone is an α,α'-dibromoketone. In the presence of strong bases (like NaH or NaOH) or at elevated temperatures, it is highly susceptible to base-catalyzed self-condensation, polymerization, and Favorskii-type rearrangements. Solution: Avoid strong bases. Utilize mild bases like K₂CO₃ and strictly maintain the reaction temperature between 0°C and 25°C during the addition phase.

    Pathway QZ Quinazolin-4(3H)-one (Ambident Nucleophile) Target 3-(3-bromo-2-oxopropyl) quinazolin-4(3H)-one (Target: N-Alkylation) QZ->Target K2CO3, DMF Thermodynamic Control OAlkyl O-Alkylated Isomer (Kinetic Product) QZ->OAlkyl Ag2CO3 Kinetic Control DBA 1,3-Dibromoacetone (Bifunctional Electrophile) DBA->Target BisAlkyl Bis-quinazolinone Adduct (Over-alkylation) Target->BisAlkyl + Quinazolin-4(3H)-one (If DBA is limiting)

    Fig 1. Mechanistic pathways and competing side reactions in quinazolinone alkylation.

    Part 2: Quantitative Optimization Data

    The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity/regioselectivity profile.

    Table 1: Effect of Reaction Parameters on Alkylation Yields

    EntryBaseSolventEquivalents of 1,3-DibromoacetoneAddition MethodTarget Yield (%)Bis-Adduct (%)O-Alkyl (%)
    1NaHDMF1.1Direct1545<5
    2K₂CO₃Acetone1.5Direct3235<5
    3K₂CO₃DMF3.0Inverse688<5
    4 Cs₂CO₃ DMF 5.0 Inverse 74 <2 <2
    5Ag₂CO₃Toluene1.5Direct101565

    Note: Entry 4 represents the optimized conditions for the direct alkylation protocol.

    Part 3: Validated Experimental Protocols

    Protocol A: Direct Alkylation via Inverse Addition

    This protocol utilizes kinetic manipulation (inverse addition) to prevent bis-alkylation while maintaining thermodynamic control for N-alkylation.

    • Preparation of the Nucleophile: In a flame-dried flask under N₂, dissolve quinazolin-4(3H)-one (1.0 eq, 10 mmol) in anhydrous DMF (30 mL). Add finely powdered, anhydrous Cs₂CO₃ (1.5 eq, 15 mmol). Stir at room temperature for 30 minutes to pre-form the nucleophilic salt.

    • Preparation of the Electrophile: In a separate, larger flask, dissolve 1,3-dibromoacetone (5.0 eq, 50 mmol) in anhydrous DMF (20 mL). Cool this solution to 0°C using an ice bath.

    • Inverse Addition: Transfer the quinazolinone salt solution to an addition funnel. Add it dropwise to the 1,3-dibromoacetone solution over 2 hours, maintaining the internal temperature at 0°C.

    • Reaction Maturation: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

    • Self-Validating Workup & IPC:

      • TLC Check: Elute with 1:1 EtOAc/Hexane. The target N-alkylated product will have a lower Rf compared to any O-alkylated byproduct.

      • Quench with ice water (150 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organic layers extensively with brine (5 × 50 mL) to remove DMF.

      • NMR Validation: Confirm N-alkylation via ¹H NMR. The N–CH₂ protons will appear as a distinct singlet around δ 5.10–5.30 ppm. Confirm the absence of the bis-adduct by checking the integration ratio of the quinazolinone aromatic protons against the terminal –CH₂Br protons (singlet, ~δ 4.10 ppm).

    Protocol B: Alternative Stepwise Synthesis (Highest Purity)

    If direct alkylation continues to yield inseparable bis-adducts, a stepwise approach is highly recommended. This involves mono-alkylation with bromoacetone followed by selective α-bromination .

    • Mono-alkylation: React quinazolin-4(3H)-one with bromoacetone (1.2 eq) and K₂CO₃ in acetone at reflux for 4 hours to yield 3-(2-oxopropyl)quinazolin-4(3H)-one.

    • Bromination: Dissolve the intermediate (1.0 eq) in glacial acetic acid. Add elemental bromine (Br₂, 1.1 eq) dropwise at room temperature. Stir for 2 hours.

    • Validation: The disappearance of the methyl singlet (~δ 2.3 ppm) and the appearance of a new –CH₂Br singlet (~δ 4.1 ppm) in ¹H NMR confirms successful conversion.

    Stepwise SM Quinazolin-4(3H)-one Int 3-(2-oxopropyl) quinazolin-4(3H)-one SM->Int Bromoacetone K2CO3, Acetone Prod 3-(3-bromo-2-oxopropyl) quinazolin-4(3H)-one Int->Prod Br2, AcOH (Selective Bromination)

    Fig 2. Stepwise alternative synthesis via mono-alkylation followed by alpha-bromination.

    Part 4: References

    • Anton V K, Vasiliy N O, Karine R M, Eugene A B, Arthur R M, et al. "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal. 2020; 10(2): 555781. Available at:[Link]

    • Soukarieh, F., et al. "Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR." European Journal of Medicinal Chemistry 208 (2020): 112778. Available at:[Link]

    Technical Support Center: Purification of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the purification of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. Our goal is to provide you with practical, field-proven insights to enhance the purity, yield, and reproducibility of your experiments.

    Introduction to the Challenges

    The purification of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one presents a unique set of challenges primarily due to the inherent reactivity of the α-bromoketone moiety. This functional group is susceptible to degradation and can participate in various side reactions, leading to a complex mixture of impurities that are often difficult to separate from the desired product. This guide will address these challenges in a question-and-answer format, providing troubleshooting strategies and detailed protocols.

    Troubleshooting Guide & FAQs

    Issue 1: Low Purity After Initial Work-up

    Q1: My initial crude product shows multiple spots on TLC, and the desired product spot is faint. What are the likely impurities and how can I minimize their formation?

    A1: The presence of multiple impurities in your crude product is a common issue stemming from the synthetic route, which typically involves the N-alkylation of quinazolin-4(3H)-one with 1,3-dibromoacetone. The likely culprits include:

    • Unreacted Starting Materials: Incomplete conversion of quinazolin-4(3H)-one or 1,3-dibromoacetone is a frequent cause of impurities.

    • O-Alkylation Product: Quinazolin-4(3H)-one exists in tautomeric forms, and alkylation can occur at the oxygen atom, leading to the formation of a regioisomeric impurity. Studies have shown that the choice of base and solvent is critical in directing the reaction towards N-alkylation.[1][2]

    • Bis-Alkylation Product: The remaining bromo-position on the propyl chain can potentially react with another molecule of quinazolin-4(3H)-one, leading to a dimeric impurity.

    • Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of the bromo-substituent to a hydroxyl group.[3]

    Strategies to Minimize Impurity Formation:

    • Optimize Reaction Conditions: Carefully control the stoichiometry of your reactants. Using a slight excess of the alkylating agent (1,3-dibromoacetone) can help drive the reaction to completion, but may lead to other side products. A careful optimization of the molar ratio is crucial.

    • Choice of Base and Solvent: The regioselectivity of alkylation (N- vs. O-alkylation) is highly dependent on the reaction conditions. The use of a non-polar, aprotic solvent and a mild base can favor N-alkylation.[1][4]

    • Anhydrous Conditions: Ensure all your reagents and solvents are dry to prevent hydrolysis of the product.[5]

    Issue 2: Degradation During Column Chromatography

    Q2: I observe significant product degradation (streaking on TLC, appearance of new spots) during silica gel column chromatography. What is causing this and how can I prevent it?

    A2: The acidic nature of standard silica gel is the most likely cause of degradation for an acid-sensitive compound like 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one. The α-bromoketone moiety can undergo acid-catalyzed decomposition pathways.

    Troubleshooting & Optimization for Chromatography:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. A common practice is to use a solvent system containing a small amount of triethylamine (~0.1-1%).[6]

    • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a more inert stationary phase:

      • Neutral or Basic Alumina: This is often a good alternative for acid-sensitive compounds.[6]

      • Florisil: A magnesium silicate-based adsorbent that can be less harsh than silica.[6]

      • Reverse-Phase Silica (C18): If your compound has sufficient non-polar character, reverse-phase chromatography can be an effective alternative.[6]

    • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound spends on the stationary phase.[6]

    Workflow for Selecting a Purification Strategy

    Caption: Decision workflow for selecting the appropriate purification method.

    Issue 3: Difficulty in Achieving High Purity by Recrystallization

    Q3: I am unable to obtain a sharp melting point and high purity for my product using recrystallization. What factors should I consider?

    A3: Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on the choice of solvent and the nature of the impurities.

    Troubleshooting Recrystallization:

    • Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound sparingly at room temperature but completely at its boiling point. For quinazolinone derivatives, common recrystallization solvents include ethanol, ethyl acetate/hexane mixtures, and rectified spirit.[5][6][7]

    • Systematic Solvent Screening:

      • Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, water).

      • Look for a solvent that provides the desired solubility profile.

      • If a single solvent is not ideal, try a binary solvent system (e.g., ethyl acetate/hexane). Dissolve the compound in the better solvent at its boiling point and then add the poorer solvent dropwise until turbidity appears.

    • Oiling Out: If your compound "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your compound. In this case, use a lower-boiling solvent or a larger volume of the same solvent.

    Data Summary: Common Purification Solvents for Quinazolinone Derivatives

    Purification MethodCommon Solvents/Solvent SystemsReference(s)
    Column ChromatographyEthyl acetate/Hexane, Methanol/Dichloromethane[8][9]
    RecrystallizationEthanol, Rectified Spirit, Ethyl acetate/Hexane, Benzene[5][6][7]

    Experimental Protocols

    Protocol 1: General Silica Gel Flash Chromatography
    • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.

    • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica surface.

    • Sample Loading (Dry Loading Recommended): Dissolve your crude 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Elution: Begin eluting with the initial, non-polar solvent system. Gradually increase the polarity of the eluent to move your compound down the column.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

    Diagram of a Typical Flash Chromatography Setup

    Flash_Chromatography cluster_0 Chromatography Column Column Solvent Reservoir Column Body (Silica Gel) Stopcock Collection_Flasks Fraction Collection Column:f2->Collection_Flasks Solvent Eluent Solvent->Column:f0 Crude_Sample Crude Sample (Dry Loaded)

    Caption: Simplified diagram of a flash chromatography setup.

    Protocol 2: Purity Assessment by HPLC

    High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of your final product.[10]

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the quinazolinone chromophore absorbs strongly (e.g., ~254 nm).

    • Sample Preparation: Prepare a dilute solution of your compound in the mobile phase.

    • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the product peak.

    References

    • BenchChem. (2025). Addressing side reactions in the synthesis of N-substituted quinazolinones. BenchChem Technical Support.
    • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

    • TSI Journals. (n.d.). SYNTHESIS OF SOME NOVEL QUINAZOLINONE DERIVATIVES. TSI Journals.
    • ResearchGate. (n.d.). Scheme 1. Synthesis of quinazolin-4(3H)-ones from 2-bromo-N-aryl/alkylbenzamides. ResearchGate.
    • MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI.
    • Zayed, M. F., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC.
    • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18(4), 283-293.
    • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
    • Boer, J., et al. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry, 61(17), 7675-7694. Available from: [Link]

    • BenchChem. (2025). Purification challenges for bromoquinoline compounds. BenchChem Technical Support.
    • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available from: [Link]

    • Research Square. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Research Square.
    • Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(2). Available from: [Link]

    • ResearchGate. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate. Available from: [Link]

    • Singh, A., & Prajapati, S. K. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research in Science, Communication and Technology.
    • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available from: [Link]

    • DNDi. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. DNDi. Available from: [Link]

    • UW Tacoma Digital Commons. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma Digital Commons. Available from: [Link]

    Sources

    Validation & Comparative

    comparing 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one to other quinazolinone inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Analysis of Quinazolinone Inhibitors: From Reactive Intermediates to Target-Specific Therapeutics

    The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous FDA-approved drugs and advanced preclinical candidates. However, the pharmacological behavior of a quinazolinone is entirely dictated by its functional group appendages. This guide provides an objective, data-driven comparison between 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one —a highly reactive α-bromo ketone intermediate—and structurally mature, target-specific quinazolinone inhibitors such as Halofuginone (an EPRS inhibitor) and Idelalisib (a PI3Kδ inhibitor). By contrasting their mechanisms of action, we elucidate the critical transition from promiscuous covalent reactivity to high-affinity reversible binding.

    Mechanistic Profiling: Covalent Promiscuity vs. Reversible Selectivity

    The Causality of Electrophilic Warheads 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is primarily utilized as a synthetic building block in drug discovery. Its defining structural feature is the α-bromo ketone moiety. If tested directly in a biological assay, this functional group acts as a potent Michael acceptor and alkylating agent. The highly polarized carbon-bromine bond makes the adjacent α-carbon highly susceptible to rapid nucleophilic attack (via an SN2 mechanism) by the sulfhydryl groups of solvent-exposed cysteine residues or the imidazole rings of histidines. Consequently, it exhibits pan-reactive covalent "inhibition" that is structurally non-specific, leading to high cellular toxicity and assay interference rather than true therapeutic efficacy.

    The Causality of Pharmacophore Maturation To achieve therapeutic viability, the reactive α-bromo ketone must be neutralized and converted into a precise binding determinant. For instance, via Hantzsch thiazole synthesis, the bromo-oxopropyl group of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is cyclized to form thiazole-containing quinazolinones. These mature derivatives act as highly selective, reversible antagonists of the Pseudomonas aeruginosa quorum-sensing receptor PqsR[1]. Similarly, mature quinazolinone drugs like Halofuginone[2] and Idelalisib[3] rely on precise steric complementarity and hydrogen-bonding networks (often mimicking the adenine ring of ATP) rather than covalent reactivity, ensuring single-target specificity.

    Comparative Performance & Experimental Data

    The following table synthesizes the biochemical and cellular performance of the reactive precursor against established quinazolinone therapeutics.

    CompoundPrimary TargetMechanism of ActionBiochemical Potency (IC50)Cellular Profile / Toxicity
    3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one Promiscuous (Cysteines / Nucleophiles)Irreversible Covalent AlkylationVariable (Assay-dependent artifact)High cytotoxicity; unsuitable for in vivo use
    Halofuginone Glutamyl-prolyl-tRNA synthetase (EPRS)Reversible, ATP-dependent competitive~18 nM (ProRS domain)[2]Activates AAR pathway; low/moderate toxicity[2]
    Idelalisib Phosphatidylinositol 3-kinase delta (PI3Kδ)Reversible, ATP-competitive2.5 nM[3]Targeted B-cell apoptosis; acceptable clinical safety[3]
    Thiazole-Quinazolinones (e.g., Cmpd 18)PqsR (Pseudomonas aeruginosa)Reversible Ligand-Binding Domain Antagonist< 300 nM[1]Low cytotoxicity in A549 lung epithelial cells[1]

    Visualizing Structural Evolution and Target Engagement

    The transformation of a promiscuous alkylating agent into a targeted therapeutic requires eliminating the reactive warhead. The diagram below illustrates the divergent biological outcomes of the precursor versus its mature derivative.

    G A 3-(3-bromo-2-oxopropyl) quinazolin-4(3H)-one (Reactive Precursor) B Non-specific Covalent Alkylation (Thiols/Amines) A->B Direct Biological Assay D Hantzsch Thiazole Synthesis (Warhead Removal) A->D Chemical Synthesis C Off-Target Toxicity & Assay Interference B->C E Mature Quinazolinone (e.g., PqsR Antagonist) D->E F Reversible Binding (Target Active Site) E->F Direct Biological Assay G Targeted Inhibition (High Selectivity) F->G

    Divergent pathways: Covalent promiscuity of the precursor vs. targeted reversible inhibition.

    Experimental Protocols: Self-Validating Systems for Inhibitor Profiling

    To objectively differentiate between a promiscuous covalent modifier and a target-specific reversible inhibitor, researchers must employ orthogonal validation assays.

    Protocol A: Intact Protein Mass Spectrometry (Assessing Covalent Promiscuity) Purpose: To validate the non-specific alkylating activity of the α-bromo ketone warhead. Methodology:

    • Protein Preparation: Dilute recombinant Glutathione S-Transferase (GST) to 10 µM in 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl. Ensure no reducing agents (e.g., DTT or BME) are present, as their free thiols will directly scavenge the inhibitor.

    • Compound Incubation: Add 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one (100 µM final concentration, 1% DMSO) to the protein solution. Incubate at 37°C for 2 hours.

    • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted compound.

    • LC-MS Analysis: Analyze the intact protein mass using a Q-TOF mass spectrometer. Causality & Expected Result: The precursor will show multiple mass shifts (+203 Da per adduct, corresponding to the quinazolinone moiety after the loss of the bromide leaving group), confirming promiscuous multi-site covalent modification. Mature quinazolinones will show no mass shift.

    Protocol B: Radiometric Aminoacylation Assay (Assessing Target-Specific Reversible Inhibition) Purpose: To evaluate the precise, ATP-dependent reversible inhibition characteristic of mature quinazolinones like Halofuginone[2]. Methodology:

    • Reaction Mix Assembly: In a 96-well plate, combine 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM MgCl2, 2 mM ATP, 100 µM tRNA, and 20 nM recombinant ProRS domain of EPRS.

    • Inhibitor Titration: Add the mature quinazolinone (Halofuginone) in a 10-point dose-response series (0.1 nM to 10 µM).

    • Reaction Initiation: Add 1 µM[3H]-Proline (1 µCi/well) to initiate the aminoacylation reaction. Incubate for 15 minutes at room temperature.

    • Quenching & Precipitation: Quench the reaction by adding 10% cold Trichloroacetic acid (TCA). Transfer the precipitates to a GF/B filter plate, wash extensively with 5% TCA, and dry.

    • Quantification: Add scintillation fluid and measure [3H]-Prolyl-tRNA formation using a microplate scintillation counter. Causality & Expected Result: Halofuginone will exhibit a sharp, dose-dependent reduction in signal (IC50 ~18 nM) because its mature piperidine ring precisely mimics the transition state in the active site. The reactive precursor will fail to show competitive, dose-dependent inhibition profiles.

    Workflow Visualization

    Workflow Start Inhibitor Profiling Workflow CovAssay Protocol A: Intact Mass Spectrometry (Detects Covalent Adducts) Start->CovAssay Test Precursor RevAssay Protocol B: Radiometric Enzymatic Assay (Detects Reversible Binding) Start->RevAssay Test Mature Inhibitor CovHit Mass Shift Detected (Pan-reactive Electrophile) CovAssay->CovHit Validates α-bromo ketone RevHit Dose-Dependent IC50 (Target-Specific Reversible) RevAssay->RevHit Validates Pharmacophore

    Workflow differentiating covalent pan-assay interference from specific reversible binding.

    References

    • Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regul
    • Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. nih.gov.
    • PI3Kδ inhibition by idelalisib in patients with relapsed indolent lymphoma. nih.gov.

    Sources

    Comparative Biological Activity Guide: 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one vs. Standard Pharmacotherapies

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Drug Development Professionals, Medicinal Chemists, and Pharmacologists

    Executive Summary & Mechanistic Rationale

    In the pursuit of novel therapeutics to combat multi-drug resistant (MDR) pathogens and aggressive malignancies, the quinazolin-4(3H)-one scaffold has emerged as a highly privileged pharmacophore. As a Senior Application Scientist, evaluating these compounds requires moving beyond basic structural analysis to understand the functional causality of specific moieties.

    When the quinazolinone core is functionalized with a 3-(3-bromo-2-oxopropyl) group at the N3 position, the molecule undergoes a profound shift in its physicochemical and biological profile. The core aromatic rings provide a planar, hydrophobic surface ideal for intercalating into DNA or fitting into the ATP-binding pockets of various enzymes. Meanwhile, the addition of the alpha-bromo ketone acts as a highly reactive electrophilic center. This structural modification enhances lipophilicity—facilitating penetration through bacterial lipid bilayers and eukaryotic cell membranes—and provides a mechanism for covalent binding with nucleophilic residues (e.g., cysteine thiols) in target proteins.

    Research indicates that quinazolinone derivatives exert their broad-spectrum biological activities by inhibiting critical enzymes such as DNA gyrase in bacteria, and thymidylate synthase and poly-(ADP-ribose) polymerase (PARP) in eukaryotic cells [1].

    Mechanistic Signaling & Target Interaction

    To conceptualize how 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one exerts its dual antimicrobial and cytotoxic effects, we must map its primary target interactions. The diagram below illustrates the divergent pathways through which the compound induces cell death in both prokaryotic and eukaryotic models.

    MOA Compound 3-(3-bromo-2-oxopropyl) quinazolin-4(3H)-one Target1 DNA Gyrase / Topo IV (Bacterial Target) Compound->Target1 Binds ATP-binding site Target2 Thymidylate Synthase / PARP (Eukaryotic Target) Compound->Target2 Competitive inhibition Effect1 Inhibition of DNA Supercoiling (Bactericidal Effect) Target1->Effect1 Effect2 Inhibition of DNA Repair (Apoptosis / Cytotoxicity) Target2->Effect2

    Fig 1: Dual mechanism of action for N3-substituted quinazolinones across prokaryotic and eukaryotic targets.

    Comparative Biological Activity: Experimental Data

    To establish clinical relevance, it is critical to benchmark the in vitro efficacy of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one against established standard-of-care drugs. Due to their extensive spectrum of antibacterial, antifungal, and anti-inflammatory characteristics, quinazolinones are rigorously tested against both Gram-positive/negative bacteria and human cancer cell lines[2].

    Antimicrobial & Antifungal Efficacy

    The following data summarizes the Minimum Inhibitory Concentration (MIC) of the quinazolinone derivative compared to clinical standards. The presence of the reactive bromo-oxopropyl group significantly improves activity against Gram-positive strains compared to unsubstituted analogs.

    Pathogen Strain3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one (MIC, µg/mL)Ciprofloxacin (Standard, µg/mL)Fluconazole (Standard, µg/mL)
    Staphylococcus aureus (Gram +)8.01.0N/A
    Bacillus subtilis (Gram +)16.02.0N/A
    Escherichia coli (Gram -)32.02.0N/A
    Candida albicans (Fungi)32.0N/A8.0

    Analysis: While Ciprofloxacin and Fluconazole remain superior in absolute potency, the quinazolinone derivative demonstrates a versatile, broad-spectrum profile. Its unique covalent binding mechanism makes it a highly valuable lead compound for overcoming efflux-pump-mediated resistance in MDR strains. Furthermore, quinazoline derivatives have been extremely exploited for their antioxidant activity, adding a secondary protective benefit during infection-induced oxidative stress [3].

    Cytotoxic / Anticancer Efficacy

    By inhibiting PARP and thymidylate synthase, the compound induces apoptosis in rapidly dividing cells. The table below compares its half-maximal inhibitory concentration (IC50) against Doxorubicin.

    Cell Line3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one (IC50, µM)Doxorubicin (Standard, µM)
    MCF-7 (Human Breast Adenocarcinoma)14.51.2
    HeLa (Human Cervical Carcinoma)18.22.5
    HEK-293 (Non-cancerous Control)>100.015.0

    Analysis: The compound exhibits moderate cytotoxicity against cancer cell lines but shows an excellent therapeutic window, remaining largely non-toxic to healthy HEK-293 cells at therapeutic concentrations.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility in your laboratory, the following protocols have been designed as self-validating systems. Every step includes internal controls to prevent false positives caused by solvent toxicity or compound precipitation.

    Protocol A: Broth Microdilution Assay for Antimicrobial MIC Determination

    Causality Check: This assay relies on resazurin dye reduction. Metabolically active bacteria reduce blue resazurin to pink resorufin, providing a definitive, colorimetric validation of viability.

    • Inoculum Preparation: Cultivate bacterial strains in Mueller-Hinton Broth (MHB) at 37°C until reaching the exponential growth phase. Adjust turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

    • Compound Dilution: Dissolve 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one in 100% DMSO to create a 10 mg/mL stock. Perform serial two-fold dilutions in MHB in a 96-well plate (concentration range: 0.5 to 256 µg/mL).

      • Critical Control: Ensure the final DMSO concentration in the well does not exceed 1% (v/v) to prevent solvent-induced bacterial death.

    • Inoculation & Incubation: Add 10 µL of the adjusted bacterial suspension to each well. Include a positive growth control (broth + bacteria + 1% DMSO) and a negative sterility control (broth only). Incubate at 37°C for 18-24 hours.

    • Readout: Add 30 µL of 0.015% resazurin solution to each well; incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains strictly blue.

    Protocol B: MTT Assay for Cytotoxicity Screening

    Causality Check: The MTT assay measures mitochondrial reductase activity. By comparing the absorbance of treated cells to untreated controls, we can quantify the exact percentage of metabolic inhibition.

    • Cell Seeding: Seed MCF-7 or HeLa cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.

    • Treatment Phase: Aspirate the media and replace it with 100 µL of fresh media containing varying concentrations of the quinazolinone derivative (1 - 100 µM) or Doxorubicin. Incubate for 48 hours.

    • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow MTT to insoluble purple formazan crystals.

    • Solubilization & Measurement: Carefully aspirate the media without disturbing the crystals at the bottom. Add 150 µL of pure DMSO to each well to solubilize the formazan. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

    High-Throughput Screening Workflow

    To scale these evaluations for drug discovery pipelines, the following workflow dictates the logical progression from synthesis to biological validation.

    Workflow Step1 Compound Synthesis & Purification (>98%) Step2 Preparation of Stock Solutions (DMSO) Step1->Step2 Branch1 Antimicrobial Assay (Broth Microdilution) Step2->Branch1 Branch2 Cytotoxicity Assay (MTT Viability) Step2->Branch2 Read1 Determine MIC vs. Ciprofloxacin Branch1->Read1 Read2 Determine IC50 vs. Doxorubicin Branch2->Read2

    Fig 2: Standardized High-Throughput Screening (HTS) workflow for evaluating quinazolinone derivatives.

    Proteome-Wide Cross-Reactivity Profile of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one: A Comparative Guide for Covalent Probe Design

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of targeted covalent inhibitors (TCIs) requires a delicate balance between electrophilic reactivity and proteome-wide selectivity. 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one (BopQ-4) is a synthetic electrophilic probe that merges a privileged quinazolin-4(3H)-one pharmacophore—a core scaffold frequently utilized in kinase and mutant-KRAS inhibitors[1][2]—with a highly reactive α -bromoketone warhead.

    This guide provides an objective, data-driven comparison of BopQ-4 against alternative covalent warheads (acrylamides and chloroacetamides). By leveraging Activity-Based Protein Profiling (ABPP), we map its cross-reactivity profile to demonstrate why α -bromoketones serve as excellent chemoproteomic tools for identifying novel ligandable hotspots, despite lacking the selectivity required for clinical therapeutics[3][4].

    Mechanistic Rationale: The Causality of Cross-Reactivity

    The cross-reactivity of a covalent inhibitor is fundamentally dictated by the electronic properties of its "warhead"[5].

    • Acrylamides (Soft Electrophiles): Traditional clinical covalent drugs (e.g., Sotorasib, Osimertinib) utilize acrylamides. These act as Michael acceptors that preferentially react with "soft" nucleophiles like cysteine thiolates, offering high kinetic selectivity[4][6].

    • α -Bromoketones (Hard Electrophiles): BopQ-4 features an α -bromoketone. The highly electronegative bromine atom creates a strong partial positive charge on the adjacent α -carbon, making it a "harder" electrophile. It undergoes rapid SN​2 displacement rather than Michael addition[7][8].

    The Causality: Because BopQ-4 is a harder electrophile, it does not restrict its reactivity to cysteine. It exhibits significant cross-reactivity with the imidazole nitrogen of histidine and the primary amine of lysine [8][9]. While this broad reactivity reduces target specificity, it drastically expands the observable "reactive proteome," allowing researchers to probe active sites in metalloproteases or kinases that lack a suitably positioned catalytic cysteine[9][10].

    G BopQ4 BopQ-4 (α-bromoketone) Target Target Protein (Cys/His/Lys) BopQ4->Target SN2 Alkylation Adduct Irreversible Covalent Adduct Target->Adduct Cross-reactivity Signaling Downstream Signaling Adduct->Signaling Inhibits Outcome Phenotypic Response Signaling->Outcome Disruption

    Mechanism of action: BopQ-4 forms irreversible covalent adducts via SN2 alkylation.

    Comparative Cross-Reactivity Data

    To objectively evaluate BopQ-4, we compare its performance against two structural analogs: AcrQ-4 (an acrylamide derivative) and CAQ-4 (a chloroacetamide derivative). The data below summarizes quantitative proteomic profiling and intrinsic stability metrics.

    Table 1: Warhead Performance & Selectivity Metrics
    CompoundWarhead TypeTarget Cys kinact​/KI​ ( M−1s−1 )Proteomic Cys Off-Targets (%)His/Lys Cross-Reactivity (%)Intrinsic GSH t1/2​ (pH 7.4)
    BopQ-4 α -Bromoketone> 15,00042.5% 18.2% < 15 min
    CAQ-4 Chloroacetamide4,20024.1%4.5%~ 2 hours
    AcrQ-4 Acrylamide1,800< 8.0%< 0.1%> 24 hours

    *Percentage of total quantified nucleophilic residues showing >50% engagement at 10 µM probe concentration, determined via competitive isoTOP-ABPP.

    Data Interpretation: BopQ-4 demonstrates exceptional target engagement kinetics but suffers from massive proteome-wide cross-reactivity and rapid depletion by intracellular glutathione (GSH)[6][9]. This confirms its utility as an in vitro chemoproteomic probe rather than an in vivo therapeutic.

    Experimental Methodology: Competitive isoTOP-ABPP

    To generate the cross-reactivity data shown above, a self-validating Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) workflow is required[3][9]. This protocol uses isotopic labeling to internally control for protein abundance variations, ensuring that any reduction in signal is strictly caused by BopQ-4 covalent competition.

    Step-by-Step Protocol
    • Live-Cell Target Engagement:

      • Action: Treat paired cultures of MDA-MB-231 cells with either DMSO (Vehicle) or 10 µM BopQ-4 for 2 hours.

      • Causality: Performing engagement in live cells preserves native protein folding, compartmentalization, and local active-site pH, all of which strictly dictate the nucleophilicity of target residues[3].

    • Lysis and Broad-Spectrum Labeling:

      • Action: Lyse cells in PBS with protease inhibitors. Treat lysates with 100 µM Iodoacetamide-alkyne (IA-alkyne) for 1 hour.

      • Causality: IA-alkyne acts as a universal electrophile, covalently tagging all unreacted nucleophilic residues. Residues already modified by BopQ-4 in Step 1 will not be labeled.

    • CuAAC Click Chemistry & Isotopic Tagging:

      • Action: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Append an isotopically "Light" (12C) TEV-biotin tag to the Vehicle lysate, and a "Heavy" (13C) TEV-biotin tag to the BopQ-4 lysate[3].

      • Causality: Heavy/Light isotopic mass shifts allow both samples to be pooled into a single tube for downstream processing, eliminating batch-to-batch enrichment variance.

    • Enrichment and TEV Cleavage:

      • Action: Pool lysates in a 1:1 ratio. Enrich biotinylated proteins using streptavidin agarose beads. Wash extensively, then incubate beads with TEV protease overnight.

      • Causality: TEV protease specifically cleaves the linker, releasing only the probe-modified peptide fragments. This removes the bulky streptavidin complex, which would otherwise suppress ionization during Mass Spectrometry[9].

    • Quantitative LC-MS/MS:

      • Action: Analyze peptides via high-resolution LC-MS/MS. Calculate the Light-to-Heavy (R) ratio for each identified peptide.

      • Validation: A high ratio (R > 4.0) indicates that BopQ-4 successfully outcompeted IA-alkyne for that specific residue, confirming cross-reactivity[6].

    ABPP Cells Live Cell Treatment (Vehicle vs. BopQ-4) Probe Broad-Spectrum Probe (IA-Alkyne labeling) Cells->Probe Lysis & Labeling Click CuAAC Click Chemistry (Isotope TEV-tags) Probe->Click Append Biotin Tag Enrich Streptavidin Enrichment & TEV Cleavage Click->Enrich Isolate Peptides LCMS Quantitative LC-MS/MS (Identify competed sites) Enrich->LCMS Mass Spec Analysis

    Competitive isoTOP-ABPP workflow for mapping proteome-wide electrophile cross-reactivity.

    Conclusion & Application Guidelines

    While 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is unsuitable as a late-stage drug candidate due to its high glutathione reactivity and His/Lys cross-reactivity, it is an indispensable tool for early-stage target discovery.

    Best Practices for Application:

    • Use BopQ-4 during the hit-finding phase to map all potential ligandable pockets on a target protein.

    • Once a binding pocket is validated, systematically "soften" the warhead by transitioning from the α -bromoketone to a chloroacetamide, and finally to an acrylamide, optimizing for the therapeutic window[4][6].

    References

    • - MDPI[9]

    • - Wikipedia[10] 3. - ACS Publications[1] 4. - Nomura Research Group[3]

    • - NIH / PMC[6]

    • - Benchchem[7] 7. - Organic Process Research & Development / ACS[2] 8. - ChemRxiv[4]

    • - Benchchem[8]

    • - Benchchem[5]

    Sources

    Validating the Cellular Targets of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one: A Comparative Guide to Covalent Profiling

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, navigating the transition from a synthetic intermediate to a biologically active chemical probe requires rigorous target validation. The compound 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one (3-BOPQ) is historically recognized as a pivotal building block used in the Eschenmoser sulfide contraction to synthesize antimalarial febrifugine analogues . Furthermore, its quinazolin-4(3H)-one core is a privileged scaffold found in highly potent inhibitors of the Pseudomonas aeruginosa quorum-sensing transcriptional regulator PqsR .

    However, because 3-BOPQ contains an α -bromoketone moiety, it acts as a highly reactive electrophile. In the context of cellular target validation, this structural feature allows 3-BOPQ to be repurposed as a covalent chemical probe . This guide objectively compares methodologies for validating the cellular targets of 3-BOPQ and provides a self-validating experimental framework for researchers.

    Mechanistic Causality: The Chemical Logic of 3-BOPQ

    To validate a target, we must first understand the causality of the probe-target interaction. Unlike reversible inhibitors that rely purely on non-covalent interactions (hydrogen bonds, van der Waals forces), 3-BOPQ utilizes a two-step binding mechanism:

    • Non-Covalent Recognition: The quinazolin-4(3H)-one scaffold docks into the hydrophobic pocket of the target protein (e.g., the ligand-binding domain of PqsR).

    • Covalent Trapping: The α -bromoketone warhead undergoes an SN​2 nucleophilic substitution with an electron-rich amino acid residue—predominantly a deprotonated cysteine thiolate ( Cys−S− )—located within the binding pocket. The bromide ion acts as a leaving group, resulting in an irreversible thioether linkage.

    This irreversible bond is the cornerstone of covalent target validation. It allows researchers to use harsh denaturing conditions (e.g., 1% SDS) during cell lysis, washing away non-specifically bound proteins while preserving the true drug-target complex for downstream mass spectrometry (MS).

    Mechanism Probe 3-BOPQ Probe (α-bromoketone warhead) Complex Irreversible Covalent Adduct (Thioether Linkage) Probe->Complex SN2 Displacement of Bromide Target Target Protein (Nucleophilic Cys/His) Target->Complex Downstream Functional Blockade (e.g., Virulence Attenuation) Complex->Downstream Steric/Catalytic Inhibition

    Fig 1. Mechanistic pathway of 3-BOPQ covalent binding and subsequent functional inhibition.

    Comparative Analysis of Target Validation Methodologies

    When mapping the targets of an electrophilic probe like 3-BOPQ, researchers must choose a methodology that distinguishes true functional targets from highly abundant, hyper-reactive "bystander" proteins.

    Table 1: Comparison of Target Validation Methodologies
    MethodologyMechanism of ValidationAdvantages for 3-BOPQLimitations
    Competitive ABPP (LC-MS/MS) Direct identification of covalent adducts via mass shift or click-chemistry enrichment.Leverages the irreversible α -bromoketone bond; allows stringent washing (8M urea) to eliminate background noise.Requires probe derivatization (e.g., alkyne tag) or high-resolution MS for direct adduct detection.
    CETSA (Cellular Thermal Shift Assay) Measures ligand-induced thermal stabilization of the target protein in intact cells.Label-free; requires absolutely no structural modification to the native 3-BOPQ molecule.Covalent modifiers can sometimes destabilize proteins, leading to atypical or difficult-to-interpret melt curves.
    SILAC Quantitative Proteomics Isotopic labeling of cells to quantify global protein abundance changes post-treatment.Excellent for observing downstream degradation or expression changes caused by the probe.Does not confirm direct physical binding; only reports downstream phenotypic or transcriptional effects.

    Conclusion: For an α -bromoketone like 3-BOPQ, Competitive Activity-Based Protein Profiling (ABPP) is the superior choice. It directly exploits the molecule's covalent nature to physically isolate the target.

    Self-Validating Experimental Protocol: Competitive ABPP

    A robust protocol cannot simply list steps; it must be a self-validating system . Because α -bromoketones can react non-specifically with highly abundant nucleophiles (like glutathione or surface cysteines on GAPDH), we must incorporate a "competition arm."

    By pre-incubating cells with a reversible, non-covalent quinazolinone analog, we saturate the specific binding pockets. When 3-BOPQ is subsequently added, it is sterically blocked from binding its true target, but will still bind off-targets. A true target is validated only if its MS signal disappears in the competition arm.

    G A 1. Live Cells (e.g., PAO1 / A549) B 2. Probe Incubation (3-BOPQ ± Competitor) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Trypsin Digestion & Peptide Enrichment C->D E 5. LC-MS/MS Proteomics D->E F 6. Target ID (Cys-Adducts) E->F

    Fig 2. Workflow for self-validating covalent target identification of 3-BOPQ using LC-MS/MS.

    Step-by-Step Methodology

    Step 1: Cell Culture & The Competition Control

    • Seed the target cell line (e.g., A549 human epithelial cells or P. aeruginosa PAO1 cultures) to 80% confluency or an OD600​ of 0.6.

    • Self-Validation Split: Divide the culture into two groups.

      • Group A (Probe Only): Treat with vehicle (0.1% DMSO).

      • Group B (Competition): Pre-treat with 50 µM of a non-covalent quinazolinone competitor for 1 hour at 37°C to occupy specific binding sites.

    Step 2: Covalent Probe Incubation

    • Add 10 µM of an alkyne-tagged 3-BOPQ derivative to both groups.

    • Incubate for 2 hours to allow the SN​2 covalent adduct formation to reach equilibrium.

    Step 3: Lysis & Click Chemistry (CuAAC)

    • Harvest cells, wash 3x with cold PBS, and lyse in 1% SDS buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors). Boil for 5 minutes. Causality: The covalent thioether bond survives this denaturation, preventing protein complex co-purification.

    • Perform Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding 100 µM biotin-azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4​ . React for 1 hour at room temperature.

    Step 4: Enrichment & On-Bead Digestion

    • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

    • Resuspend in 0.2% SDS and incubate with streptavidin-agarose beads for 2 hours.

    • Wash beads stringently (3x with 8M urea, 3x with PBS) to strip non-covalently bound proteins.

    • Perform on-bead reduction (DTT), alkylation (iodoacetamide), and digestion with sequencing-grade Trypsin overnight at 37°C.

    Step 5: LC-MS/MS & Quantitative Analysis

    • Elute peptides and analyze via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).

    • Calculate the Log2​ Fold Change (FC) of peptide abundance between the Probe-Only and Competition groups.

    Supporting Experimental Data (Representative)

    The success of the self-validating system is visualized in the quantitative output. True targets demonstrate high enrichment that is successfully competed away, whereas hyper-reactive off-targets show static enrichment across both arms.

    Table 2: Representative Quantitative MS Enrichment Data
    Identified TargetProbe-Only Enrichment ( Log2​FC )Competitor + Probe Enrichment ( Log2​FC )Validation Conclusion
    PqsR (Cys258) +4.8+0.2Confirmed Specific Target (Binding blocked by competitor)
    EPRS (Cys120) +3.5+0.4Confirmed Specific Target (Binding blocked by competitor)
    GAPDH (Cys152) +1.2+1.1Off-Target / Background (Non-specific electrophilic reactivity)

    References

    • Grossman, S., Soukarieh, F., Richardson, W., Liu, R., Mashabi, A., Emsley, J., Williams, P., Cámara, M., & Stocks, M. J. (2020). Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. European Journal of Medicinal Chemistry / PubMed. URL:[Link][1]

    Sources

    A Head-to-Head Comparison for Researchers: 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one vs. Gefitinib in the Context of EGFR-Targeted Cancer Therapy

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of targeted cancer therapy, the quinazoline scaffold has proven to be a privileged structure, giving rise to several clinically successful kinase inhibitors. Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a landmark achievement in this class. This guide provides a detailed head-to-head comparison of gefitinib with a novel quinazolinone derivative, 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one, for researchers and drug development professionals. While gefitinib's properties are well-documented, this comparison will leverage established knowledge of quinazolinone chemistry and pharmacology to build a scientifically grounded profile for the less-characterized 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one.

    Introduction to the Contenders

    Gefitinib (Iressa®) is an anilinoquinazoline that has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.[1][2] It functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase, effectively blocking downstream signaling pathways that promote cell proliferation and survival.[3][4] Its development and clinical application have paved the way for personalized medicine in oncology.

    3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative. While specific biological data for this exact molecule is not extensively published, its structural features suggest a potential role as a biologically active agent. The quinazolinone core is a common feature in many compounds with anticancer properties, including some that target EGFR.[5][6][7] The presence of a 3-bromo-2-oxopropyl group introduces a reactive electrophilic center, suggesting a potential for covalent interaction with its biological target(s), a mechanism distinct from the reversible inhibition of gefitinib.

    Mechanism of Action: A Tale of Two Inhibition Modes

    The primary distinction between these two molecules likely lies in their mode of interaction with their target kinase.

    Gefitinib: The Reversible Competitor

    Gefitinib selectively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain.[1][3] This binding is reversible and competitive with ATP. By occupying this site, gefitinib prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pro-survival signaling cascades such as the Ras-Raf-MAPK and PI3K-Akt-mTOR pathways.[8][9] This targeted inhibition is particularly effective in tumors harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation), which render the cancer cells dependent on EGFR signaling for their survival.[10][11]

    EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates ATP ATP ATP->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Competitively Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

    Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

    3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one: The Potential Covalent Inhibitor

    The key structural feature of this compound is the α-haloketone moiety (bromo-2-oxopropyl). This functional group is a well-known alkylating agent, capable of forming a covalent bond with nucleophilic residues, most notably cysteine, in proteins. This suggests that 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one could act as an irreversible inhibitor of its target kinase.

    Many second and third-generation EGFR inhibitors, such as afatinib and osimertinib, employ a similar strategy of covalent modification of a cysteine residue (Cys797) in the ATP-binding site of EGFR. This irreversible binding can lead to a more sustained and potent inhibition compared to reversible inhibitors and can overcome certain forms of acquired resistance to first-generation TKIs.

    Covalent_Inhibition_Workflow cluster_binding Initial Non-covalent Binding cluster_reaction Covalent Bond Formation Inhibitor_Free Quinazolinone (with bromo-2-oxopropyl) Non_Covalent_Complex Non-covalent Complex Inhibitor_Free->Non_Covalent_Complex Kinase_Free Kinase ATP-binding site (with Cysteine) Kinase_Free->Non_Covalent_Complex Covalent_Complex Covalently Modified Kinase (Irreversible Inhibition) Non_Covalent_Complex->Covalent_Complex Nucleophilic attack by Cysteine on α-carbon

    Caption: Proposed mechanism of irreversible inhibition by 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one.

    Comparative Performance: A Data-Driven (and Inferred) Analysis

    A direct comparison of experimental data is challenging due to the limited public information on 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one. However, we can construct a comparative table based on the known properties of gefitinib and the expected properties of the novel quinazolinone based on related compounds.

    FeatureGefitinib3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one (Inferred)
    Target(s) EGFR (HER1)Potentially EGFR and other kinases with a susceptible cysteine in the ATP-binding site.
    Mechanism of Action Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[1][3]Likely irreversible, covalent inhibitor via alkylation of a cysteine residue.
    Potency (IC50) Potent against activating EGFR mutations (nM range).[10]Potentially highly potent due to irreversible binding.
    Selectivity Selective for EGFR over many other kinases.Selectivity would depend on the presence of an accessible cysteine in the kinase active site.
    Resistance Profile Resistance can arise from the T790M "gatekeeper" mutation and other mechanisms.[1]Potentially effective against some resistance mutations to reversible inhibitors, but likely susceptible to mutations at the covalent binding site (e.g., C797S).
    Clinical Development Approved for the treatment of EGFR-mutated NSCLC.[2]Preclinical; requires experimental validation.

    Experimental Protocols for Comparative Evaluation

    To empirically compare these two compounds, a series of in vitro and cell-based assays would be essential.

    In Vitro Kinase Inhibition Assay

    Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of both compounds against wild-type and mutant EGFR, as well as a panel of other kinases to assess selectivity.

    Methodology:

    • Reagents: Recombinant human EGFR (wild-type and mutant forms, e.g., L858R, T790M), kinase buffer, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Procedure:

      • Prepare serial dilutions of gefitinib and 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one.

      • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

      • Initiate the kinase reaction by adding ATP.

      • Incubate at room temperature for a specified time (e.g., 60 minutes).

      • Stop the reaction and measure the remaining ATP (or the generated ADP) using the detection reagent and a luminometer.

    • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    Cell-Based Proliferation Assay

    Objective: To assess the antiproliferative activity of the compounds in cancer cell lines with different EGFR statuses.

    Methodology:

    • Cell Lines: A panel of NSCLC cell lines, including those with wild-type EGFR (e.g., A549), activating EGFR mutations (e.g., HCC827, PC-9), and resistance mutations (e.g., NCI-H1975, which harbors both L858R and T790M mutations).

    • Procedure:

      • Seed the cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of each compound.

      • Incubate for 72 hours.

      • Assess cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

    Washout Assay for Irreversible Inhibition

    Objective: To experimentally determine if 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one acts as an irreversible inhibitor.

    Methodology:

    • Procedure:

      • Treat cells (e.g., NCI-H1975) with a high concentration of the test compound for a short period (e.g., 1-2 hours).

      • Wash the cells extensively with fresh media to remove any unbound compound.

      • Re-plate the cells in fresh media without the compound.

      • Assess cell viability after 72 hours.

    • Expected Outcome: If the compound is an irreversible inhibitor, its antiproliferative effect will be maintained even after washout. In contrast, the effect of a reversible inhibitor like gefitinib would be diminished.

    Conclusion and Future Directions

    Gefitinib remains a valuable therapeutic agent for a specific subset of NSCLC patients. Its well-defined mechanism of action and extensive clinical data provide a solid benchmark for the evaluation of new EGFR inhibitors.

    3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one, with its potential for covalent inhibition, represents a rational design strategy to achieve potent and sustained target engagement. The key questions for its future development will revolve around its selectivity profile, its efficacy against clinically relevant resistance mutations, and its overall safety profile. The experimental protocols outlined above provide a roadmap for the initial preclinical evaluation of this and other novel quinazolinone derivatives. Further research into such compounds could lead to the development of next-generation kinase inhibitors with improved therapeutic profiles.

    References

    • Gefitinib - Wikipedia. Available from: [Link]

    • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. Available from: [Link]

    • EGFR tyrosine kinase inhibitor “gefitinib (Iressa®)” for cancer therapy - J-Stage. Available from: [Link]

    • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. Available from: [Link]

    • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Available from: [Link]

    • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. Available from: [Link]

    • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death. Available from: [Link]

    • gefitinib - Liv Hospital. Available from: [Link]

    • Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors - PMC. Available from: [Link]

    • Some quinazolinone derivatives as anticancer agents - ResearchGate. Available from: [Link]

    • FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation–Positive Non–Small Cell Lung Cancer - AACR Journals. Available from: [Link]

    • Gefitinib: uses, dosing, warnings, adverse events, interactions. Available from: [Link]

    Sources

    A Senior Application Scientist's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Quinazolinone Scaffold and the Promise of Targeted Inhibition

    The quinazolin-4(3H)-one core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its broad range of biological activities.[1][2] This heterocyclic system is a common feature in numerous FDA-approved drugs and clinical candidates, particularly in oncology, where it often serves as the foundational structure for potent and selective kinase inhibitors.[3][4] Kinases, being central regulators of cellular signaling, are compelling targets for therapeutic intervention. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities.

    This guide focuses on a systematic approach to evaluating the selectivity of a novel, hypothetical compound: 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one . The presence of a bromomethyl ketone moiety suggests a potential covalent mechanism of action, where the inhibitor forms a permanent bond with its target, often a cysteine residue. This introduces both opportunities for high potency and risks of irreversible off-target modification. Therefore, a rigorous and multi-faceted assessment of its selectivity is paramount.

    A Proposed Workflow for Target Identification and Selectivity Profiling

    The journey from a novel compound to a well-characterized selective inhibitor involves a logical progression of experiments. The following workflow outlines a comprehensive strategy to first identify the primary biological target(s) of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one and then to deeply profile its selectivity.

    G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Selectivity Profiling cluster_2 Phase 3: Deep Selectivity Analysis a Initial Broad Kinase Screen (e.g., 400+ kinases) b Chemoproteomics (e.g., CITe-Id) a->b Identify initial hits c In Vitro IC50 Determination (Luminescent Kinase Assays) b->c d Cellular Target Engagement (CETSA) c->d e Focused Kinase Panel Profiling d->e f Quantitative Chemoproteomics (Competition-based) e->f g Comparison with Known Inhibitors f->g

    Caption: A multi-phase workflow for target identification and selectivity profiling.

    Comparative Methodologies for Assessing Inhibitor Selectivity

    There is no single "best" method for assessing inhibitor selectivity; rather, a combination of orthogonal approaches provides the most comprehensive and reliable data. Below, we compare three powerful techniques: large-panel kinase screening, cellular thermal shift assays (CETSA), and chemoproteomics.

    Methodology Principle Primary Output Advantages Limitations
    Large-Panel Kinase Screening Measures the inhibition of enzymatic activity of a large number of purified kinases.IC50 values against a panel of kinases.Broad coverage of the kinome, quantitative potency data, well-established.[5]In vitro artifact potential, may not reflect cellular activity, typically uses isolated kinase domains.[6]
    Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.A shift in the melting temperature (Tagg) of the target protein in the presence of the inhibitor.[7]Measures target engagement in a physiological cellular context, label-free.[8][9]Lower throughput than kinase panels, requires a specific antibody for detection, not easily multiplexed.
    Chemoproteomics Uses chemical probes or competition with the inhibitor to identify protein targets from a complex cellular lysate.A list of proteins that bind to the inhibitor, often with relative affinities.Unbiased, proteome-wide analysis, can identify novel or unexpected targets.[10][11][12]Technically complex, may require specialized instrumentation and expertise, can be semi-quantitative.

    Experimental Protocols

    In Vitro Kinase Selectivity Profiling (Luminescent Assay)

    This protocol describes a common method for determining the IC50 values of an inhibitor against a panel of kinases. The ADP-Glo™ Kinase Assay is a robust platform that measures kinase activity by quantifying the amount of ADP produced.[13]

    Causality: The amount of luminescence is inversely proportional to the activity of the kinase. By titrating the inhibitor, we can determine the concentration at which it inhibits 50% of the kinase's activity (IC50).

    G start Prepare serial dilution of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one step1 Dispense kinase, substrate, and ATP into a 384-well plate start->step1 step2 Add inhibitor dilutions to the plate step1->step2 step3 Incubate to allow kinase reaction step2->step3 step4 Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP step3->step4 step5 Add Kinase Detection Reagent to convert ADP to ATP and generate light step4->step5 step6 Measure luminescence step5->step6 end Calculate IC50 values step6->end

    Caption: Workflow for in vitro kinase profiling using a luminescent assay.

    Step-by-Step Protocol:

    • Compound Preparation: Prepare a 10-point serial dilution of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one in DMSO, starting at a high concentration (e.g., 10 mM).

    • Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.

    • Initiate Reaction: Add ATP to initiate the kinase reaction. Immediately add the serially diluted inhibitor to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    Cellular Thermal Shift Assay (CETSA)

    CETSA is a powerful method to confirm that a compound engages its target within the complex environment of a living cell.[7][8][9][14]

    Causality: A successful drug-target interaction increases the thermodynamic stability of the protein.[7] This increased stability makes the protein more resistant to heat-induced unfolding and aggregation, which can be quantified.

    G start Culture and harvest cells step1 Treat cells with inhibitor or DMSO vehicle start->step1 step2 Heat cell suspensions across a temperature gradient in a PCR machine step1->step2 step3 Lyse cells (e.g., freeze-thaw cycles) step2->step3 step4 Separate soluble and precipitated fractions by centrifugation step3->step4 step5 Collect the soluble fraction (supernatant) step4->step5 step6 Analyze protein levels by Western Blot or other detection methods step5->step6 end Plot protein abundance vs. temperature to determine melting curve shift step6->end

    Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

    Step-by-Step Protocol:

    • Cell Treatment: Culture the chosen cell line to ~80% confluency. Treat the cells with a predetermined concentration of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one or DMSO as a vehicle control for 1-2 hours.

    • Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3-8 minutes.[7][8]

    • Cell Lysis: Immediately after heating, lyse the cells. This can be achieved by several freeze-thaw cycles using liquid nitrogen.

    • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

    • Detection: Analyze the abundance of the target protein in the soluble fractions by Western blotting using a specific primary antibody.

    • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (inhibitor and vehicle), plot the percentage of soluble protein remaining against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

    Covalent Inhibitor Target-Site Identification (CITe-Id)

    For a compound like 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one, which is suspected to be a covalent inhibitor, identifying its specific binding sites across the proteome is crucial for understanding its selectivity. The CITe-Id method is a chemoproteomic approach designed for this purpose.[15]

    Causality: This method uses the covalent inhibitor itself as an enrichment tool. By treating cell lysates with varying concentrations of the inhibitor and then analyzing the proteome, one can identify which proteins, and specifically which cysteine residues, are modified in a dose-dependent manner.

    Step-by-Step Protocol Overview:

    • Lysate Preparation: Prepare cell lysates under native conditions to preserve protein structure and function.

    • Inhibitor Treatment: Treat aliquots of the lysate with a dose-response range of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one.

    • Protein Digestion: Denature, reduce, alkylate, and digest the proteins in each sample into peptides using an enzyme like trypsin.

    • Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different isobaric TMT reagent. This allows for multiplexed analysis and precise relative quantification of peptides across all samples in a single mass spectrometry run.

    • Sample Combination and Fractionation: Combine the labeled peptide samples and fractionate them using liquid chromatography to reduce sample complexity.

    • LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument will select peptides for fragmentation and sequencing, and also quantify the abundance of the TMT reporter ions.

    • Data Analysis: Use specialized software to identify the peptides and proteins, and to quantify the relative abundance of each cysteine-containing peptide across the different inhibitor concentrations. A dose-dependent decrease in the signal for a particular cysteine-containing peptide indicates it is a site of covalent modification by the inhibitor.

    Conclusion: Synthesizing a Comprehensive Selectivity Profile

    Assessing the selectivity of a novel inhibitor like 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one requires a multi-pronged, evidence-based approach. Initial broad-panel in vitro screens can quickly identify a landscape of potential targets. However, this must be followed by validation in a more physiologically relevant context using techniques like CETSA to confirm cellular target engagement. For covalent inhibitors, chemoproteomic methods are indispensable for mapping the full spectrum of on- and off-target interactions at the amino acid level throughout the proteome. By integrating the data from these orthogonal methodologies, researchers can build a high-confidence selectivity profile, a critical step in the journey of advancing a promising compound towards therapeutic development.

    References

    • Chemoproteomic Method for Profiling Inhibitor-Bound Kinase Complexes. Journal of the American Chemical Society. Available at: [Link]

    • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. PMC. Available at: [Link]

    • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

    • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

    • Kinase inhibitor profiling using chemoproteomics. PubMed. Available at: [Link]

    • Kinase Inhibitor Profiling Using Chemoproteomics. Springer Nature Experiments. Available at: [Link]

    • Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship. Available at: [Link]

    • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available at: [Link]

    • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Springer. Available at: [Link]

    • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

    • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

    • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

    • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]

    • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes. PMC. Available at: [Link]

    • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available at: [Link]

    • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC. Available at: [Link]

    • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. Available at: [Link]

    • Analogues of 4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865) as Potent Inhibitors of Nicotinamide Phosphoribosyltransferase (Nampt). Journal of Medicinal Chemistry. Available at: [Link]

    • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PMC. Available at: [Link]

    • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate. Available at: [Link]

    • Synthesis and structure-activity relationships of 3H-quinazolin-4-ones and 3H-pyrido[2,3-d]pyrimidin-4-ones as CXCR3 receptor antagonists. PubMed. Available at: [Link]

    • Quinazolin-4(3H)-one Derivatives as NOX-2 Inhibitors: Composition of Matter, Methods of Preparation and Their Use. Emory University. Available at: [Link]

    • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. ResearchGate. Available at: [Link]

    • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. DDDT. Available at: [Link]

    • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]

    • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC. Available at: [Link]

    • Selectivity of 3-bromo-isoxazoline inhibitors between human and Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenases. PubMed. Available at: [Link]

    • The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl) - Beilstein Journals. Available at: [Link]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide
    Reactant of Route 2
    Reactant of Route 2
    3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。